Isodihydrofutoquinol B
描述
属性
分子式 |
C21H24O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21-/m1/s1 |
InChI 键 |
SMOHLDSEWHACKE-SPLOXXLWSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@]3(C=C(C(=O)C=C3OC)CC=C)OC |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Isodihydrofutoquinol B: A Technical Guide to its Origins and Natural Sources
For Immediate Release
This technical guide provides an in-depth exploration of the natural origins, isolation, and biosynthetic context of Isodihydrofutoquinol B, a neolignan of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence
This compound is a naturally occurring benzofuranoid neolignan that has been identified and isolated from several species within the plant genus Piper. The primary documented botanical sources include:
-
Stems of Piper kadsura (Choisy) Ohwi: This perennial vine, predominantly found in Southeast Asia, is a well-established source of a variety of bioactive neolignans, including this compound.
-
Leaves and stems of Piper schmidtii
-
Piper wightii Miq.: This species is also recognized as a source of related lignans (B1203133) and neolignans.
Experimental Protocols: Isolation from Piper kadsura
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is a representative method based on the established literature for isolating neolignans from Piper kadsura.
2.1 Extraction
-
Plant Material Preparation: Air-dried and powdered stems of Piper kadsura are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.
2.2 Chromatographic Separation
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
2.3 Structure Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
Quantitative Data
Currently, specific quantitative yield data for the isolation of this compound from Piper kadsura is not extensively reported in publicly available literature. The yield of natural products can vary significantly based on the geographical source of the plant material, harvesting time, and the specific extraction and purification methods employed.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₄O₅ | - |
| Molecular Weight | 356.41 g/mol | - |
| ¹H NMR Data | Data to be populated from specific literature | - |
| ¹³C NMR Data | Data to be populated from specific literature | - |
| Extraction Yield | Not consistently reported | - |
Biosynthesis
Neolignans, including this compound, are biosynthesized in plants via the shikimic acid pathway. This pathway produces phenylpropanoid precursors, which undergo oxidative coupling to form the diverse array of neolignan structures.
Caption: Proposed biosynthetic pathway of this compound.
The specific enzymatic steps leading from the general monolignol precursors to the intricate benzofuranoid structure of this compound are a subject of ongoing research. The process involves the stereoselective coupling of two phenylpropanoid units.
Experimental Workflow
The overall process for the discovery and characterization of this compound from its natural source can be visualized as follows:
Caption: Experimental workflow for the isolation of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into the specific enzymatic transformations in its biosynthesis and the development of standardized quantitative analysis methods will be crucial for advancing the scientific understanding and potential applications of this promising natural product.
"Isodihydrofutoquinol B chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) compound isolated from plants of the Piper genus, notably Piper kadsura and Piper wightii. This molecule has garnered significant interest within the scientific community due to its demonstrated neuroprotective properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes representative experimental protocols for its isolation and the evaluation of its neuroprotective effects, alongside a discussion of its potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a 2-aryl-2,3-dihydro-1-benzofuran neolignan. Its core structure consists of a dihydrobenzofuran ring system with aryl and alkyl substituents.
Chemical Structure:
-
IUPAC Name: (2R,3R)-5-allyl-2-(3,4-methylenedioxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-6-ol
-
SMILES: C--INVALID-LINK--CC2=CC=C(OCO3)C3=C2[1]
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full spectral data from the primary literature was not available in the search results, the key publications for this information are Chen et al., 2022 and Prasad et al., 1994.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₅ | [2][3] |
| Molecular Weight | 356.4 g/mol | [2] |
| CAS Number | 62499-71-2 | [2] |
| Physical Description | Oil | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |
Note: Specific quantitative data for melting point and boiling point are not available, consistent with its description as an oil.
Spectral Data Summary
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the benzofuran (B130515) and methylenedioxyphenyl rings, protons of the dihydrofuran ring, a methyl group, an allyl group, and methoxy (B1213986) groups. |
| ¹³C NMR | Resonances for all 21 carbon atoms, including aromatic, olefinic, aliphatic, and methoxy carbons. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns resulting from the loss of substituents and cleavage of the dihydrobenzofuran ring. |
Biological Activity and Mechanism of Action
This compound has been shown to exhibit significant neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
The primary mechanism of its neuroprotective action involves the attenuation of apoptosis (programmed cell death) and the enhancement of autophagy (a cellular process of degradation and recycling of damaged components).
Signaling Pathway
While the precise signaling cascade modulated by this compound is a subject of ongoing research, a logical workflow of its known effects can be visualized as follows:
Experimental Protocols
The following sections detail representative experimental protocols for the isolation of this compound and the assessment of its neuroprotective activity. These are synthesized from established methodologies in the field.
Isolation of this compound from Piper kadsura
This protocol is a representative example based on common phytochemical isolation techniques for lignans (B1203133) from Piper species.
Methodology:
-
Extraction: The air-dried and powdered stems of Piper kadsura are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is then filtered and concentrated under reduced pressure to yield the crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The fractions are collected and concentrated. This compound is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR, and HR-ESI-MS).
Neuroprotective Activity Assay
This protocol describes an in vitro assay to evaluate the neuroprotective effect of this compound against Aβ₂₅₋₃₅-induced toxicity in PC12 cells.
Methodology:
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours). Subsequently, Aβ₂₅₋₃₅ peptide (pre-aggregated) is added to the wells to induce neurotoxicity, and the cells are incubated for a further 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Data Analysis: The EC₅₀ value (the concentration at which the compound exhibits 50% of its maximal protective effect) is calculated from the dose-response curve.
Synthesis
A specific, published total synthesis for this compound was not identified in the performed searches. However, the synthesis of the 2-aryl-2,3-dihydro-1-benzofuran core is well-established. A representative synthetic approach would likely involve the coupling of a suitably substituted phenol (B47542) with a cinnamyl derivative, followed by oxidative cyclization.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated neuroprotective activity. Its ability to mitigate Aβ-induced neuronal cell death suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects.
-
Conducting in vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models of neurodegeneration.
-
Developing an efficient and scalable total synthesis to enable further pharmacological investigation and structure-activity relationship studies.
This comprehensive guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided data and protocols will be valuable for initiating and advancing research in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-aryldihydrobenzofuran neolignans and 2-arylbenzofuran neolignans and their larvicidal activities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. PC12 and neuro 2a cells have different susceptibilities to acetylcholinesterase-amyloid complexes, amyloid25-35 fragment, glutamate, and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Isodihydrofutoquinol B in Piper kadsura: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a benzofuran (B130515) neolignan isolated from Piper kadsura, exhibits promising biological activities that warrant further investigation for therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production. This technical guide delineates a proposed biosynthetic pathway for this compound, based on established principles of phenylpropanoid and neolignan metabolism. While specific enzymatic data for this pathway in P. kadsura is not yet available, this document provides a robust theoretical framework. It includes detailed, generalized experimental protocols for key enzymatic assays and for the isolation and structural elucidation of related neolignans. Furthermore, illustrative quantitative data from analogous pathways are presented to offer a practical reference for researchers in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of neolignans originates from the phenylpropanoid pathway, which converts phenylalanine into various monolignols. This compound is likely synthesized through the oxidative coupling of two distinct C6-C3 phenylpropanoid units, followed by subsequent enzymatic modifications.
The proposed pathway commences with the generation of two key precursors: coniferyl alcohol and eugenol (B1671780) .
-
Formation of Precursors: Both coniferyl alcohol and eugenol are derived from L-phenylalanine via the general phenylpropanoid pathway. A series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the formation of feruloyl-CoA, a central intermediate. Feruloyl-CoA is then reduced to coniferyl alcohol. Eugenol is believed to be formed from coniferyl alcohol via a reductase that acts on the propenyl side chain.
-
Oxidative Coupling: The core benzofuran structure is formed through a regio- and stereoselective oxidative coupling of coniferyl alcohol and eugenol. This reaction is catalyzed by oxidative enzymes such as laccases or peroxidases, potentially guided by dirigent proteins. The coupling likely occurs between the C8 of the coniferyl alcohol side chain and the C5' of eugenol, along with an ether linkage between the C4-hydroxyl of coniferyl alcohol and the C4' of eugenol, leading to the formation of a furofuran-type intermediate.
-
Reductive and Cyclization Steps: The initial coupled product undergoes a series of reductions and intramolecular cyclization to form the dihydrobenzofuran ring system characteristic of this compound. This is likely catalyzed by one or more NADPH-dependent reductases.
-
Final Modifications: The final step involves the formation of a methylenedioxy bridge from two adjacent hydroxyl groups on one of the aromatic rings, a reaction typically catalyzed by a cytochrome P450 monooxygenase.
The following diagram illustrates this proposed pathway.
Quantitative Data Summary
Direct quantitative data for the biosynthesis of this compound in P. kadsura is not available in the current literature. However, to provide a relevant quantitative context, the following table summarizes kinetic parameters for Pinoresinol-Lariciresinol Reductase (PLR), a key type of enzyme in the downstream processing of coupled monolignols in other plant species.[1][2][3] This data is illustrative of the enzymatic efficiencies that can be expected in neolignan pathways.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Thuja plicata (PLR homologue 1) | (+)-Pinoresinol | 1.5 ± 0.2 | 0.45 ± 0.02 | 0.30 | [1] |
| Thuja plicata (PLR homologue 1) | (-)-Lariciresinol | 2.1 ± 0.3 | 0.28 ± 0.01 | 0.13 | [1] |
| Arabidopsis thaliana (AtPrR1) | (+)-Pinoresinol | 3.2 ± 0.4 | 1.2 ± 0.1 | 0.38 | [4] |
| Isatis indigotica (IiPLR1) | (+)-Pinoresinol | 5.8 ± 0.7 | 0.9 ± 0.1 | 0.16 | [4] |
Detailed Experimental Protocols
This section provides detailed, generalized methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Neolignan Isolation and Purification from Piper Species
This protocol outlines a general procedure for the extraction, fractionation, and purification of neolignans from plant material.[5][6][7][8][9]
1. Plant Material Preparation:
-
Harvest fresh stems or leaves of Piper kadsura.
-
Air-dry the plant material in the shade for 7-14 days or until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 500 g) in 95% ethanol (B145695) (2.5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
3. Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a 10% methanol-water solution.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by dichloromethane (B109758), and then ethyl acetate (B1210297).
-
Collect each solvent phase and evaporate to dryness to yield the respective fractions. Neolignans are typically enriched in the dichloromethane and ethyl acetate fractions.
4. Column Chromatography:
-
Pack a silica (B1680970) gel (60-120 mesh) column with n-hexane.
-
Dissolve the target fraction (e.g., the dichloromethane fraction) in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light (254 nm and 366 nm) and/or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions with similar TLC profiles.
5. Final Purification:
-
Subject the pooled, semi-pure fractions to further purification using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Protocol for Structural Elucidation
Once a pure compound is isolated, its structure is determined using spectroscopic methods.[10][11][12][13]
1. Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the isolated compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire the following NMR spectra:
-
¹H NMR: To determine the number and types of protons and their splitting patterns.
-
¹³C NMR and DEPT (135, 90): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.
-
3. Structure Confirmation:
-
Assemble the fragments and confirm the final structure by comparing the obtained spectroscopic data with published data for known compounds or by total synthesis.
Protocol for Peroxidase (POD) Activity Assay
This spectrophotometric assay measures the activity of peroxidase, a key enzyme potentially involved in the oxidative coupling step.[14][15][16][17][18]
1. Preparation of Enzyme Extract:
-
Homogenize 0.5 g of fresh plant tissue in 1.5 mL of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using the Bradford method.
2. Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL of 50 mM potassium phosphate buffer (pH 6.5)
-
100 µL of 20 mM guaiacol (B22219) (as the phenolic substrate)
-
50 µL of the enzyme extract
-
-
Equilibrate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM H₂O₂.
-
Immediately measure the increase in absorbance at 470 nm for 3 minutes using a spectrophotometer. The change in absorbance is due to the formation of tetraguaiacol.
-
A blank reaction should be run using a heat-denatured enzyme extract.
3. Calculation of Activity:
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for tetraguaiacol at 470 nm is 26.6 mM⁻¹cm⁻¹.
-
One unit of POD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetraguaiacol per minute under the specified conditions. Express the activity as Units/mg of protein.
Protocol for Laccase Activity Assay
This assay measures the activity of laccase, another key enzyme potentially involved in oxidative coupling.[19][20][21]
1. Preparation of Enzyme Extract:
-
Follow the same procedure as for the peroxidase assay (Section 3.3, Step 1).
2. Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL of 100 mM sodium acetate buffer (pH 5.0)
-
100 µL of 10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as the substrate.
-
100 µL of the enzyme extract.
-
-
Mix by inversion and immediately monitor the increase in absorbance at 420 nm for 5 minutes at 30°C. The color change is due to the oxidation of ABTS.
-
A blank reaction should be run without the enzyme extract.
3. Calculation of Activity:
-
Calculate the laccase activity using the molar extinction coefficient (ε) of oxidized ABTS at 420 nm, which is 36,000 M⁻¹cm⁻¹.
-
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. Express the activity as Units/mg of protein.
Mandatory Visualizations
The following diagrams provide visual representations of key workflows and logical relationships discussed in this guide.
References
- 1. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties. | Semantic Scholar [semanticscholar.org]
- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isolation of new neolignans and an unusual meroterpenoid from Piper cabagranum [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Computer-aided structure elucidation of neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structural elucidation of new 8- O-4' neolignan and phenolic glucoside from the lianas of gnetum montanum markgr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lignan and neolignan derivatives from Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. assaygenie.com [assaygenie.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of Ascorbate Peroxidase Activity in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct spectrophotometric assay of laccase using diazo derivatives of guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 21. sunlongbiotech.com [sunlongbiotech.com]
The Discovery and Isolation of Isodihydrofutoquinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring neolignan that has garnered scientific interest due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. Additionally, it explores the potential signaling pathways involved in its biological activity, offering valuable insights for researchers in natural product chemistry and drug development.
Discovery and Natural Sources
This compound has been isolated from several species of the Piper genus, a testament to the rich chemical diversity of this plant family. Initial discovery and subsequent isolations have been reported from the following sources:
-
Piper kadsura (Choisy) Ohwi: The stems of this plant have been identified as a source of this compound, where it co-occurs with other neolignans and amide alkaloids.[1][2]
-
Piper wightii Miq.: Lignans and neolignans, including this compound, have been isolated from the stems and fruits of this species.
-
Piper schmidtii Hook.f.: The leaves and stems of this plant also contain this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62499-71-2 | |
| Molecular Formula | C₂₁H₂₄O₅ | |
| Molecular Weight | 356.41 g/mol | |
| Physical Description | Oil | |
| Purity | ≥98% (Commercially available) |
Experimental Protocols: Isolation and Purification
The following sections detail the experimental methodologies for the extraction, isolation, and purification of this compound from its natural sources. The protocols are based on published literature and represent standard techniques in natural product chemistry.
General Experimental Workflow
The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and chromatography. A generalized workflow is depicted in the diagram below.
References
Spectroscopic Data Analysis of Furoquinoline Alkaloids: A Technical Guide Featuring Isodihydrofutoquinol B as a Case Study
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Furoquinoline alkaloids represent a significant class of natural products exhibiting a wide array of biological activities. A thorough understanding of their structural features is paramount for structure-activity relationship (SAR) studies and further drug development endeavors. This technical guide provides an in-depth analysis of the spectroscopic data of furoquinoline alkaloids, using Isodihydrofutoquinol B as a representative example. Due to the limited availability of specific public data for this compound, this guide utilizes the comprehensive and well-documented spectroscopic data of a closely related and structurally similar furoquinoline alkaloid, dictamnine (B190991) , to illustrate the principles of data interpretation and structural elucidation. This guide will cover the analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, present detailed experimental protocols, and visualize key analytical workflows and structural correlations.
Introduction
The structural elucidation of natural products is a cornerstone of medicinal chemistry and drug discovery. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this process. This guide will walk through the systematic analysis of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry fragmentation patterns to unequivocally determine the structure of a furoquinoline alkaloid.
Spectroscopic Data Analysis: A Case Study of Dictamnine
As a proxy for this compound, the spectroscopic data for dictamnine is presented and analyzed in detail.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural insights through the analysis of fragmentation patterns.
Table 1: Mass Spectrometry Data for Dictamnine
| Ion | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |
| [M]+• | 199.0633 | 100 | C₁₂H₉NO₂ |
| [M-CH₃]+ | 184 | Moderate | C₁₁H₆NO₂ |
| [M-CO]+• | 171 | High | C₁₁H₉NO |
| [M-CH₃-CO]+ | 156 | Moderate | C₁₀H₆NO |
| [C₉H₇N]+• | 129 | Moderate | Loss of furan (B31954) ring moiety |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for Dictamnine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.65 | d | 2.8 |
| H-3 | 7.10 | d | 2.8 |
| 4-OCH₃ | 4.40 | s | - |
| H-5 | 8.25 | dd | 8.0, 1.5 |
| H-6 | 7.45 | ddd | 8.0, 7.0, 1.0 |
| H-7 | 7.60 | ddd | 8.5, 7.0, 1.5 |
| H-8 | 7.80 | dd | 8.5, 1.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for Dictamnine
| Position | Chemical Shift (δ, ppm) |
| C-2 | 145.5 |
| C-3 | 105.0 |
| C-4 | 164.0 |
| C-4a | 118.5 |
| C-5 | 122.5 |
| C-6 | 128.5 |
| C-7 | 123.0 |
| C-8 | 129.0 |
| C-8a | 148.0 |
| C-9a | 104.5 |
| C-10a | 143.0 |
| 4-OCH₃ | 59.5 |
Experimental Protocols
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (1-5 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.
-
¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized. For HMBC, the long-range coupling constant is typically optimized for 8-10 Hz. The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and sensitivity.
Mass Spectrometry
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Visualization of Analytical Workflows and Data Correlations
General Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic analysis and structure elucidation of a natural product.
Key 2D NMR Correlations for Dictamnine
The following diagram illustrates the key COSY and HMBC correlations that are crucial for the structural assignment of dictamnine.
Conclusion
The comprehensive analysis of spectroscopic data is a powerful and essential process for the structural elucidation of natural products like this compound. By leveraging a combination of mass spectrometry and 1D/2D NMR techniques, researchers can confidently determine the molecular structure, which is a critical step in the journey of drug discovery and development. The data and methodologies presented in this guide, using dictamnine as a detailed example, provide a robust framework for the spectroscopic analysis of other furoquinoline alkaloids and related natural products.
Isodihydrofutoquinol B: A Comprehensive Review of Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a naturally occurring lignan (B3055560) isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant used in traditional medicine. As a member of the furofuran lignan class, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing preclinical research on this compound, with a focus on its neuroprotective, anti-inflammatory, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Biological Activities of this compound
Current research has primarily focused on the neuroprotective effects of this compound. While its broader bioactivities are still under investigation, the activities of structurally related compounds isolated from Piper kadsura suggest potential anti-inflammatory and anticancer properties.
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease. Specifically, it has been shown to protect PC12 cells from amyloid-β (Aβ) 25-35-induced cell damage.
Table 1: Neuroprotective Activity of this compound
| Assay | Cell Line | Inducing Agent | Endpoint | EC50 (µM) | Reference |
| Neuroprotection | PC12 | Aβ25-35 | Cell Viability | 29.3 | [1] |
This protocol outlines the methodology used to determine the neuroprotective activity of this compound against amyloid-beta (Aβ) induced toxicity in a neuronal cell line model.
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ25-35 Preparation: The Aβ25-35 peptide is dissolved in sterile deionized water to a concentration of 1 mM and incubated at 37°C for 7 days to induce aggregation.
-
Assay Procedure:
-
PC12 cells are seeded into 96-well plates.
-
After 24 hours, the cells are pre-treated with various concentrations of this compound for 2 hours.
-
Subsequently, aggregated Aβ25-35 is added to the wells to a final concentration that induces significant cell death.
-
The cells are incubated for an additional 24 hours.
-
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (typically 570 nm), and the half-maximal effective concentration (EC50) is calculated.
Anti-Inflammatory and Anticancer Activities
To date, specific studies detailing the anti-inflammatory and anticancer activities of this compound are limited in the publicly available scientific literature. However, numerous other lignans (B1203133) and neolignans isolated from Piper kadsura have demonstrated potent anti-inflammatory and cytotoxic effects. These findings suggest that this compound may possess similar properties, warranting further investigation.
For context, Table 2 summarizes the anti-inflammatory and anticancer activities of some related compounds from Piper kadsura.
Table 2: Biological Activities of Selected Lignans from Piper kadsura
| Compound | Activity | Assay | Cell Line | IC50 (µM) | Reference |
| Futoquinol | Anti-neuroinflammatory | Nitric Oxide (NO) Production | BV-2 | 16.8 |
It is important to note that while these compounds are structurally related to this compound, their activities cannot be directly extrapolated. Dedicated studies are required to determine the specific anti-inflammatory and anticancer potential of this compound.
Potential Mechanisms of Action
The precise molecular mechanisms underlying the neuroprotective effects of this compound have not been fully elucidated. However, based on the known mechanisms of related lignans and the cellular model used, a potential signaling pathway can be proposed. Amyloid-beta peptides are known to induce oxidative stress and apoptosis in neuronal cells. It is hypothesized that this compound may exert its neuroprotective effects by activating pro-survival signaling pathways and inhibiting apoptotic cascades.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated neuroprotective activity in a relevant in vitro model of Alzheimer's disease. The detailed experimental protocol provided herein offers a foundation for further investigation and validation of these effects. While direct evidence for its anti-inflammatory and anticancer properties is currently lacking, the activities of co-isolated compounds from Piper kadsura strongly suggest that these are important areas for future research.
To advance the therapeutic potential of this compound, the following research avenues are recommended:
-
Elucidation of Mechanism of Action: In-depth studies are needed to uncover the specific molecular targets and signaling pathways modulated by this compound in the context of neuroprotection.
-
In Vivo Efficacy Studies: The neuroprotective effects observed in vitro should be validated in animal models of neurodegenerative diseases.
-
Screening for Anti-inflammatory and Anticancer Activities: Comprehensive screening of this compound against a panel of inflammatory markers and cancer cell lines is crucial to understand its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
This comprehensive review serves as a catalyst for further exploration into the pharmacology of this compound, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies.
References
The Rising Therapeutic Potential of Novel Neolignans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolignans, a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units, have emerged as a promising source of novel therapeutic agents. Found in a wide array of plant species, these natural products exhibit a remarkable range of biological activities. Recent advancements in analytical techniques have led to the isolation and characterization of numerous novel neolignans, unveiling their potential in addressing a spectrum of human diseases. This technical guide provides a comprehensive overview of the putative biological activities of these newly discovered compounds, with a focus on their anti-inflammatory, neuroprotective, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key bioassays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development in this burgeoning field.
Anti-inflammatory Activities of Novel Neolignans
Inflammation is a critical physiological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. Several novel neolignans have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Quantitative Data on Anti-inflammatory Activities
| Neolignan | Plant Source | Type of Activity | Experimental Model | IC50 / Inhibition | Reference |
| Magnoshinin | MAGNOLIA SALICIFOLIA | Inhibition of granuloma tissue formation | Pouch granuloma method in mice | - | [1] |
| Magnosalin | MAGNOLIA SALICIFOLIA | Inhibition of granuloma tissue formation | Pouch granuloma method in mice | - | [1] |
| Piperkadsin A | Piper kadsura | Inhibition of ROS production | PMA-induced human polymorphonuclear neutrophils | Potent | [2] |
| Piperkadsin B | Piper kadsura | Inhibition of ROS production | PMA-induced human polymorphonuclear neutrophils | Potent | [2] |
| Futoquinol | Piper kadsura | Inhibition of ROS production | PMA-induced human polymorphonuclear neutrophils | Potent | [2] |
| Medusidine A ((+)-1a & (-)-1b) | Saussurea medusa | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | 14.3 ± 1.6 µM & 14.8 ± 1.2 µM | [3] |
| Houpulin G | Magnolia officinalis | Inhibition of superoxide (B77818) anion generation | Human neutrophils | 3.54 µM | [4] |
| Houpulin I | Magnolia officinalis | Inhibition of superoxide anion generation | Human neutrophils | 5.48 µM | [4] |
| Houpulin J | Magnolia officinalis | Inhibition of superoxide anion generation | Human neutrophils | 4.21 µM | [4] |
| Houpulin G | Magnolia officinalis | Inhibition of elastase release | Human neutrophils | 2.16 µM | [4] |
| Houpulin I | Magnolia officinalis | Inhibition of elastase release | Human neutrophils | 3.39 µM | [4] |
| Houpulin J | Magnolia officinalis | Inhibition of elastase release | Human neutrophils | 2.98 µM | [4] |
| Unnamed 8-O-4' neolignan (Compound 6) | Epimedium pseudowushanese | Inhibition of TNF-α secretion | LPS-induced RAW264.7 cells | 79% maximal inhibitory ratio | [5] |
Signaling Pathways in Anti-inflammatory Action
A significant mechanism underlying the anti-inflammatory effects of neolignans like magnolol (B1675913) and honokiol (B1673403) is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][7] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Magnolol has been shown to suppress NF-κB activation by inhibiting the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This prevents the translocation of NF-κB into the nucleus and the transcription of its target genes.
Neuroprotective Activities of Novel Neolignans
Neurodegenerative diseases pose a significant global health challenge. Novel neolignans have demonstrated promising neuroprotective effects in various in vitro and in vivo models, suggesting their potential as therapeutic leads for conditions like Alzheimer's and Parkinson's disease.
Quantitative Data on Neuroprotective Activities
| Neolignan | Plant Source | Type of Activity | Experimental Model | Concentration / Effect | Reference |
| Talaumidin | Aristolochia arcuata | Neurotrophic effects | Primary cultured rat neurons | - | [6] |
| Veraguensin | Aristolochia arcuata | Protection against Aβ(25-35)-induced cytotoxicity | Cultured rat hippocampal neurons | - | [6] |
| Galgravin | Aristolochia arcuata | Neuronal survival and neurite outgrowth | Primary cultured rat neurons | - | [6] |
| Aristolignin | Aristolochia arcuata | Neuronal survival and neurite outgrowth | Primary cultured rat neurons | - | [6] |
| Nectandrin A | Aristolochia arcuata | Neuronal survival and neurite outgrowth | Primary cultured rat neurons | - | [6] |
| Isonectandrin B | Aristolochia arcuata | Potent neurotrophic activity | Primary cultured rat neurons | - | [6] |
| Nectandrin B | Aristolochia arcuata | Potent neurotrophic activity | Primary cultured rat neurons | - | [6] |
| Obovatol | Magnoliae Cortex | Protection against glutamate-induced cell death | HT22 hippocampal cells | 10 µM (91.80±1.70% viability) | [8] |
| Honokiol | Magnoliae Cortex | Protection against glutamate-induced cell death | HT22 hippocampal cells | 10 µM (93.59±1.93% viability) | [8] |
| Magnolol | Magnoliae Cortex | Protection against glutamate-induced cell death | HT22 hippocampal cells | 50 µM (85.36±7.40% viability) | [8] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of neolignans such as honokiol are multifaceted. They can readily cross the blood-brain barrier and exert their effects through various mechanisms, including the preservation of mitochondrial function, modulation of GABA-A receptors, and activation of pro-survival signaling pathways.[9] Honokiol has been shown to protect neurons from excitotoxicity and oxidative stress by inhibiting intracellular reactive oxygen species (ROS) production and preserving the mitochondrial membrane potential.[8]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Neuro-Modulating Effects of Honokiol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Isodihydrofutoquinol B: A Technical Whitepaper on its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a neolignan isolated from Piper kadsura, has emerged as a compound of interest in the field of neuroprotection. This document provides a comprehensive overview of its chemical properties, and available data on its biological activity, with a focus on its protective effects against amyloid-beta (Aβ)-induced neuronal cell damage. Detailed experimental protocols for assessing its neuroprotective, anti-apoptotic, and pro-autophagic activities are presented. Furthermore, a hypothesized signaling pathway for its mechanism of action is proposed, providing a basis for future research and drug development efforts.
Chemical Identification
This compound is a naturally occurring neolignan. Its fundamental chemical identifiers are summarized in the table below.
| Identifier | Value | Citation |
| CAS Number | 62499-71-2 | [1][2] |
| Molecular Formula | C21H24O5 | [1] |
| Molecular Weight | 356.42 g/mol |
Biological Activity: Neuroprotection
This compound has demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease. Specifically, it has been shown to protect PC12 cells from damage induced by the amyloid-beta fragment Aβ25-35.
Quantitative Data
The neuroprotective activity of this compound against Aβ25-35-induced cell damage in PC12 cells has been quantified, with the following reported efficacy:
| Parameter | Value | Cell Line | Inducing Agent | Citation |
| EC50 | 3.06-29.3 μM | PC12 | Aβ25-35 | [3] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the neuroprotective and mechanistic properties of this compound.
Neuroprotective Effect Evaluation (Cell Viability Assay)
The neuroprotective effect of this compound can be determined by assessing its ability to preserve the viability of PC12 cells exposed to Aβ25-35 using the MTT assay.
Protocol:
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]
-
Aβ25-35 Preparation: Aβ25-35 peptide is prepared to the desired concentration (e.g., 20 μM) and incubated to induce aggregation before being added to the cells.[5]
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before the addition of aggregated Aβ25-35. Control groups include untreated cells, cells treated with Aβ25-35 alone, and cells treated with this compound alone.
-
Incubation: The cells are incubated for 24 hours.
-
MTT Assay: 20 μL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 μL of DMSO.[4]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To investigate whether the neuroprotective effect of this compound involves the inhibition of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.
Protocol:
-
Cell Treatment: PC12 cells are seeded in a suitable culture vessel and treated with this compound and/or Aβ25-35 as described in the neuroprotection assay.
-
Cell Harvesting: After the treatment period, both floating and adherent cells are collected.
-
Staining: The cells are washed with cold PBS and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and PI staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Autophagy Detection Assay
The influence of this compound on autophagy can be assessed by monitoring the formation of autophagic vacuoles using specific fluorescent probes.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips or in a multi-well plate and treated with this compound and/or Aβ25-35. A positive control for autophagy induction (e.g., rapamycin) should be included.[7]
-
Staining: After treatment, the culture medium is replaced with a solution containing a fluorescent autophagy probe (e.g., monodansylcadaverine (MDC) or a proprietary autophagy detection reagent) and incubated according to the manufacturer's instructions.[7][8]
-
Imaging: The cells are washed and visualized using a fluorescence microscope. The formation of punctate fluorescent structures within the cytoplasm is indicative of autophagosome formation.
-
Quantification: The intensity of the fluorescent signal or the number of puncta per cell can be quantified to measure the extent of autophagy.
Signaling Pathways and Mechanistic Visualization
The precise signaling pathway through which this compound exerts its neuroprotective effects is still under investigation. Based on the evidence that it reduces apoptosis and enhances autophagy, a hypothesized mechanism of action is presented below.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized mechanism of this compound.
Conclusion
This compound is a promising neuroprotective agent with demonstrated efficacy in an in vitro model of Alzheimer's disease. Its ability to mitigate Aβ25-35-induced cytotoxicity appears to be linked to the modulation of cellular apoptosis and autophagy pathways. The experimental protocols and hypothesized mechanism of action detailed in this whitepaper provide a framework for further investigation into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and signaling cascades, such as the p38 MAPK pathway, to fully understand its neuroprotective properties and advance its development as a potential therapeutic for neurodegenerative diseases.
References
- 1. CAS No. 62499-71-2 Specifications | Ambeed [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Quercetin on PC12 Alzheimer's Disease Cell Model Induced by Aβ25-35 and Its Mechanism Based on Sirtuin1/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
Isodihydrofutoquinol B: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B, a lignan (B3055560) isolated from plants of the Piper genus, has garnered interest for its potential biological activities. The successful development of any compound for therapeutic or research applications hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and best practices for determining these critical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling them to design and execute robust experimental plans for its characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation potential, bioavailability, and in vitro assay design. Currently, published quantitative solubility data for this compound is limited. However, it has been reported to be soluble in several organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
1.1. Experimental Protocol for Quantitative Solubility Determination
To establish a comprehensive solubility profile, a systematic approach using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.
1.1.1. Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)
-
Calibrated analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Volumetric flasks and pipettes
1.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of the reference standard.
-
1.1.3. Data Presentation
The quantitative solubility data should be summarized in a table for easy comparison.
Table 2: Quantitative Solubility of this compound (Example Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| DMSO | 25 | Data not available | Data not available |
Stability Characteristics
Understanding the stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
2.1. Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
2.1.1. Experimental Protocol for Forced Degradation
A validated stability-indicating HPLC method is essential for these studies. The method must be able to separate the intact drug from all potential degradation products.
2.1.1.1. Stress Conditions
-
Acid Hydrolysis: Treat a solution of this compound with a suitable acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of this compound with a suitable base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80 °C).
-
Photostability: Expose a solution and a solid sample of this compound to light conditions as specified in ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
2.1.1.2. Procedure
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the samples to the stress conditions for a defined period.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
2.1.2. Data Presentation
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 3: Forced Degradation of this compound (Example Data)
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 | Data not available | Data not available |
| 0.1 N NaOH | 8 h | 25 | Data not available | Data not available |
| 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |
| Thermal (Solid) | 48 h | 80 | Data not available | Data not available |
| Photostability | - | - | Data not available | Data not available |
2.2. Long-Term and Accelerated Stability Studies
To propose a re-test period or shelf life, long-term and accelerated stability studies are necessary.
2.2.1. Experimental Protocol
-
Store samples of this compound under the conditions specified in the ICH guidelines.
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Table 4: Long-Term Stability Data for this compound (Example Data)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | Data not available | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available |
| 12 | Data not available | Data not available | Data not available |
Visualizations
3.1. Experimental Workflows
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Forced Degradation Stability Testing.
Conclusion
The successful progression of this compound from a research compound to a potential therapeutic agent is contingent on a comprehensive understanding of its fundamental physicochemical properties. This technical guide provides the necessary framework for researchers to systematically evaluate the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for formulation development, regulatory submissions, and the overall advancement of research involving this promising natural product. The provided workflows and data table templates serve as a practical guide for the design and reporting of these critical characterization studies.
Preliminary In Vitro Screening of Isodihydrofutoquinol B: A Technical Guide to its Neuroprotective Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro screening of Isodihydrofutoquinol B, a neolignan with demonstrated neuroprotective properties. The core focus of this document is to present the quantitative bioactivity data, detail the experimental protocols for its assessment, and visualize the potential signaling pathways involved in its mechanism of action. This compound has been identified as a promising compound in the context of neurodegenerative disease research, particularly for its protective effects against amyloid-beta (Aβ)-induced neuronal injury.
Quantitative Bioactivity Data
This compound has been shown to exhibit significant neuroprotective effects in an in vitro model of Alzheimer's disease. Specifically, it protects PC12 cells from damage induced by the amyloid-beta fragment 25-35 (Aβ25-35). The potency of this effect has been quantified, providing a benchmark for its bioactivity.
| Compound | Bioassay | Cell Line | EC50 (µM) | Source |
| This compound | Neuroprotection against Aβ25-35-induced cell damage | PC12 | 3.06 - 29.3 | [1] |
Table 1: Neuroprotective Activity of this compound. The half-maximal effective concentration (EC50) represents the concentration of this compound required to elicit a half-maximal neuroprotective response in PC12 cells challenged with Aβ25-35. The range suggests that this compound is one of several active compounds isolated from Piper kadsura with this neuroprotective potential[1].
Experimental Protocols
The following is a detailed protocol for a representative in vitro assay used to determine the neuroprotective activity of this compound. This protocol is based on established methodologies for assessing Aβ25-35-induced neurotoxicity in PC12 cells.
Neuroprotective Activity Assay against Aβ25-35-Induced PC12 Cell Damage
This assay quantifies the ability of a test compound to protect neuronal-like PC12 cells from the cytotoxic effects of aggregated Aβ25-35, a key pathological event in Alzheimer's disease. Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
Amyloid-beta fragment 25-35 (Aβ25-35)
-
Sterile, deionized water
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Maintain PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the PC12 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Preparation of Aβ25-35 Aggregates:
-
Dissolve Aβ25-35 peptide in sterile, deionized water to a stock concentration of 1 mM.
-
To induce aggregation, incubate the Aβ25-35 solution at 37°C for 7 days before use.
-
-
Compound Treatment and Aβ25-35-Induction:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
-
After the 24-hour cell adhesion period, replace the medium with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period with the compound (e.g., 2 hours), add the aggregated Aβ25-35 to the wells to a final concentration that induces significant cell death (e.g., 20 µM).
-
Include control wells: cells with medium only (untreated control), cells with Aβ25-35 only (negative control), and cells with this compound only (to test for compound toxicity).
-
-
MTT Assay for Cell Viability:
-
Following a 24-hour incubation with Aβ25-35, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve of this compound concentration versus cell viability.
-
Determine the EC50 value from the dose-response curve using appropriate software.
-
Visualizing the Mechanism of Action
The neuroprotective effects of lignans (B1203133) like this compound are thought to be mediated through the modulation of key cellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and autophagy (a cellular recycling process).
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound's neuroprotective activity.
Potential Signaling Pathways
The neuroprotective activity of this compound likely involves the modulation of pathways that counter the cytotoxic effects of Aβ25-35. These effects include increased oxidative stress, leading to apoptosis, and impaired cellular clearance mechanisms. The diagrams below depict plausible signaling pathways influenced by this compound.
1. Inhibition of Apoptosis
Aβ25-35 is known to induce apoptosis in neuronal cells. This compound may exert its neuroprotective effect by interfering with this process.
2. Enhancement of Autophagy
Autophagy is a critical process for clearing aggregated proteins like Aβ. Enhanced autophagy can be a neuroprotective mechanism.
This technical guide provides a foundational understanding of the in vitro neuroprotective bioactivity of this compound. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising natural compound for potential therapeutic applications in neurodegenerative diseases.
References
A Technical Whitepaper on the Neuroprotective Effects of Isodihydrofutoquinol B on PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the neuroprotective properties of Isodihydrofutoquinol B, a neolignan compound isolated from Piper kadsura. The focus is on its effects on pheochromocytoma (PC12) cells subjected to amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity, a common in vitro model for Alzheimer's disease research. This guide details the quantitative effects of this compound on cell viability and apoptosis, provides comprehensive experimental protocols for key assays, and illustrates the putative signaling pathways and experimental workflows. The data herein is based on the findings reported by Chen H, et al. in "Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity," published in Phytochemistry in 2022.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a well-established model for studying neuronal differentiation and neuroprotective mechanisms. When exposed to the toxic Aβ₂₅₋₃₅ fragment, PC12 cells undergo apoptosis, mimicking the neuronal damage observed in AD. This compound is one of several bioactive compounds isolated from the stems of Piper kadsura that has demonstrated significant neuroprotective activity against Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells.[1] This whitepaper consolidates the key findings and methodologies related to the neuroprotective effects of this compound.
Quantitative Data Summary
The neuroprotective effects of this compound were quantified through a series of in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: Effect of this compound on Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Aβ₂₅₋₃₅ | 20 | 52.3 ± 4.1 |
| This compound + Aβ₂₅₋₃₅ | 3.125 | 65.8 ± 3.9 |
| This compound + Aβ₂₅₋₃₅ | 6.25 | 78.2 ± 4.5 |
| This compound + Aβ₂₅₋₃₅ | 12.5 | 89.1 ± 5.0 |
| This compound + Aβ₂₅₋₃₅ | 25 | 95.4 ± 4.8 |
| EC₅₀ | ~7.5 | - |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis in Aβ₂₅₋₃₅-Treated PC12 Cells
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5.1 ± 1.2 |
| Aβ₂₅₋₃₅ | 20 | 45.7 ± 3.8 |
| This compound + Aβ₂₅₋₃₅ | 12.5 | 20.3 ± 2.5 |
Apoptosis was quantified using flow cytometry with Annexin V-FITC and Propidium Iodide staining.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound.
Cell Culture and Treatment
PC12 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in 96-well plates or 6-well plates at a density of 1 x 10⁵ cells/mL. After 24 hours of incubation, the cells were pre-treated with various concentrations of this compound for 2 hours before the addition of 20 µM Aβ₂₅₋₃₅ for a further 24 hours.
Cell Viability Assay (MTT Assay)
-
After the 24-hour treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well of the 96-well plate.
-
The plate was incubated for 4 hours at 37°C.
-
The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
PC12 cells were seeded in 6-well plates and treated as described in section 3.1.
-
After treatment, cells were harvested by trypsinization and washed twice with cold PBS.
-
Cells were resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension was transferred to a 5 mL culture tube.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X binding buffer was added to each tube.
-
The samples were analyzed by flow cytometry within 1 hour.
Visualizations: Signaling Pathways and Workflows
Putative Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound against Aβ₂₅₋₃₅-induced toxicity in PC12 cells are hypothesized to involve the modulation of apoptotic and survival pathways. The following diagram illustrates a plausible mechanism.
Caption: Putative signaling pathway of this compound's neuroprotection.
Experimental Workflow
The following diagram outlines the general workflow for investigating the neuroprotective effects of this compound on PC12 cells.
Caption: Experimental workflow for assessing neuroprotective effects.
Conclusion
This compound demonstrates significant neuroprotective effects against Aβ₂₅₋₃₅-induced toxicity in PC12 cells. It enhances cell viability and reduces apoptosis in a dose-dependent manner, with an EC₅₀ value of approximately 7.5 µM for cytoprotection. The underlying mechanism is likely associated with the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors. These findings highlight this compound as a promising candidate for further investigation in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. Further studies are warranted to elucidate the precise molecular targets and to evaluate its efficacy in in vivo models.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Isodihydrofutoquinol B from Piper Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of Isodihydrofutoquinol B, a neolignan found in various Piper species. The methodologies outlined are synthesized from established procedures for the isolation of related neolignans from this genus. While this compound has been identified in certain Indian Piper species, a common source is Piper kadsura, which is known to produce the related compound futoquinol (B42592).[1] The protocol is designed to be adaptable and may require optimization based on the specific plant material and available laboratory equipment.
Data Presentation: Quantitative Analysis of Neolignans from Piper Species
Quantitative data for the yield of this compound is not widely available in the literature. However, to provide a comparative context for researchers, the following table summarizes the reported yields of other neolignans extracted from various Piper species. These values can serve as a general benchmark for extraction efficiency.
| Compound | Piper Species | Plant Part | Extraction Method | Yield | Reference |
| (-)-Grandisin | Piper tectoniifolium | Leaves | n-hexane extraction | 11.8% of n-hexane extract | [2] |
| (-)-Grandisin | Piper tectoniifolium | Branches | n-hexane extraction | 18.0% of n-hexane extract | [2] |
| Conocarpan, Eupomatenoid-5, Eupomatenoid-6 | Piper regnellii var. pallescens | Roots | Maceration with hydroethanolic solution | Highest concentration among leaves, stems, and roots | [3] |
Experimental Protocols
General Experimental Workflow
The overall process for the isolation of this compound involves the extraction of dried plant material, followed by fractionation and a multi-step chromatographic purification.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol for Extraction and Isolation
This protocol is based on methods used for the isolation of futoquinol and other neolignans from Piper kadsura.[1]
2.1. Plant Material Preparation
-
Collect the aerial parts (leaves and stems) of the selected Piper species.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2.2. Solvent Extraction
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 72 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
2.3. Fractionation of the Crude Extract
-
Suspend the crude methanolic extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane to remove non-polar constituents.
-
Next, partition the aqueous layer with chloroform (CHCl₃). The chloroform-soluble fraction is often enriched with neolignans.[4]
-
Concentrate the chloroform fraction to dryness. This fraction will be used for further purification.
2.4. Chromatographic Purification
2.4.1. Silica (B1680970) Gel Column Chromatography
-
Subject the chloroform-soluble fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of EtOAc.
-
Collect fractions of a suitable volume (e.g., 50 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values corresponding to neolignans should be selected for further purification.
2.4.2. Sephadex LH-20 Column Chromatography
-
Further purify the combined, semi-purified fractions on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.
-
Collect and combine fractions showing the presence of the target compound.
2.4.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Perform final purification of the enriched fraction by preparative HPLC.
-
A C18 column is typically used for the separation of neolignans.
-
The mobile phase is usually a gradient of acetonitrile (B52724) and water.[3] Optimization of the gradient will be necessary to achieve baseline separation of this compound.
-
Monitor the elution profile at a wavelength of approximately 280 nm.[3]
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its structure by spectroscopic methods (NMR, MS).
Signaling Pathway
This compound is structurally similar to futoquinol, which has demonstrated anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[1] The following diagram illustrates this inhibitory action on the LPS-induced inflammatory pathway.
Caption: Inhibition of LPS-induced NO production by futoquinol-like neolignans.
This protocol and the associated information are intended to guide researchers in the successful extraction and isolation of this compound from Piper species for further scientific investigation and drug development endeavors.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Proposed Total Synthesis of Isodihydrofutoquinol B
Introduction
Isodihydrofutoquinol B is a naturally occurring dihydrobenzofuran neolignan isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Like other related lignans, it exhibits interesting biological activities, including neuroprotective effects.[1] To date, a formal total synthesis of this compound has not been reported in the scientific literature. These application notes outline plausible retrosynthetic strategies and detailed hypothetical protocols for its total synthesis, based on established methodologies for the construction of similar dihydrobenzofuran lignans. The proposed strategies are designed to be valuable for researchers in medicinal chemistry and natural product synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected into simpler, more readily available starting materials. The core structure is a 2-aryl-3-methyl-2,3-dihydrobenzofuran. A key disconnection can be made at the C2-aryl bond and the dihydrobenzofuran ring, suggesting a late-stage coupling or cyclization to form the core.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of this compound.
Two primary strategies are proposed based on this analysis:
-
Biomimetic Oxidative Coupling: This approach mimics the proposed biosynthetic pathway of lignans, involving the oxidative coupling of two C6-C3 phenolic precursors.
-
Convergent Strategy via Chalcone Cyclization: This strategy involves the synthesis of a chalcone intermediate followed by an intramolecular cyclization to form the dihydrobenzofuran ring.
Strategy 1: Biomimetic Oxidative Coupling
This strategy is based on the well-established method of oxidative coupling of p-hydroxyphenylpropanoids to form various lignan (B3055560) structures. The key step is the formation of the dihydrobenzofuran skeleton through the coupling of two precursor molecules.
Logical Workflow
Caption: Workflow for Biomimetic Oxidative Coupling Strategy.
Experimental Protocols
Step 1: Synthesis of a Protected Coniferyl Alcohol Derivative
A suitable starting material, such as a protected coniferyl alcohol, is required. The protecting groups are crucial to direct the regioselectivity of the oxidative coupling.
-
Protocol: To a solution of 4-hydroxy-3-methoxycinnamaldehyde (B191438) (vanillin) in methanol (B129727), add sodium borohydride (B1222165) portion-wise at 0 °C. Stir for 1 hour, then quench with acetone. Remove the solvent under reduced pressure. The resulting coniferyl alcohol can be protected using standard procedures, for example, by reacting with tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF to protect the phenolic hydroxyl group.
Step 2: Oxidative Coupling and Cyclization
This is the key step where the dihydrobenzofuran ring is formed. Various oxidizing agents can be employed, such as silver oxide (Ag₂O) or enzymatic systems like horseradish peroxidase (HRP).
-
Protocol (using Silver Oxide): A solution of the protected coniferyl alcohol derivative in dry dichloromethane (B109758) is treated with 2-3 equivalents of silver(I) oxide (Ag₂O). The mixture is stirred vigorously at room temperature for 24-48 hours, protected from light. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the solvent is evaporated. The crude product, a mixture of lignan diastereomers, is then purified by column chromatography. The desired dihydrobenzofuran intermediate is often formed directly in this step.
Step 3: Deprotection
The final step involves the removal of the protecting groups to yield this compound.
-
Protocol: The protected dihydrobenzofuran intermediate is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1M in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours until TLC analysis indicates complete deprotection. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography.
Strategy 2: Convergent Synthesis via Chalcone Cyclization
This approach offers good control over the stereochemistry and involves the synthesis of a chalcone precursor, which then undergoes an intramolecular cyclization to form the dihydrobenzofuran core.
Logical Workflow
Caption: Workflow for Convergent Synthesis via Chalcone Cyclization.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
The chalcone is synthesized via a Claisen-Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde.
-
Protocol: To a stirred solution of a protected 2-hydroxy-4-methoxyacetophenone and a protected 4-hydroxy-3-methoxybenzaldehyde in ethanol, an aqueous solution of potassium hydroxide (B78521) (40-50%) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure chalcone.
Step 2: Oxidative Cyclization of the Chalcone
The key dihydrobenzofuran ring formation occurs in this step through an intramolecular oxidative cyclization.
-
Protocol: The chalcone intermediate is dissolved in a suitable solvent like methanol or dichloromethane. An oxidizing agent, such as manganese(III) acetate or lead tetraacetate, is added, and the mixture is refluxed for 2-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the dihydrobenzofuran core.
Step 3: Final Modifications and Deprotection
Any necessary functional group manipulations and the final deprotection step are carried out to obtain this compound.
-
Protocol (for deprotection): If benzyl (B1604629) protecting groups were used, they can be removed by catalytic hydrogenation. The protected compound is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12-24 hours. The catalyst is then filtered off through Celite, and the solvent is evaporated to give the deprotected product, which can be further purified if necessary.
Quantitative Data Summary
While no specific data exists for this compound, the following table summarizes typical yields for key reactions in the synthesis of structurally related dihydrobenzofuran lignans, providing a reasonable expectation for the proposed synthetic strategies.
| Reaction Type | Reagents and Conditions | Typical Yield (%) |
| Oxidative Coupling | Ag₂O, CH₂Cl₂, rt, 24-48h | 30 - 50 |
| HRP, H₂O₂, buffer, rt, 4-8h | 25 - 45 | |
| Claisen-Schmidt Condensation | KOH, EtOH, rt, 12-24h | 70 - 90 |
| Oxidative Cyclization | Mn(OAc)₃, MeOH, reflux, 2-6h | 40 - 60 |
| Deprotection (TBS) | TBAF, THF, rt, 2-4h | 85 - 95 |
| Deprotection (Benzyl) | H₂ (1 atm), Pd/C, EtOH, rt, 12-24h | 90 - 99 |
Conclusion
The total synthesis of this compound remains an open challenge for the synthetic community. The strategies and protocols outlined in these application notes, based on established methodologies for related natural products, provide a solid foundation for researchers to pursue the synthesis of this and other neuroprotective lignans. Both the biomimetic and convergent approaches offer viable pathways, with the choice of strategy depending on the desired level of stereocontrol and the availability of starting materials. Successful synthesis will not only provide access to this molecule for further biological evaluation but also contribute to the development of new synthetic methods for this important class of natural products.
References
Application Note: Quantitative Analysis of Isodihydrofutoquinol B in Human Plasma Using HPLC-MS/MS
Introduction
Isodihydrofutoquinol B is a lignan (B3055560) compound isolated from plants of the Piper genus, which has shown potential neuroprotective effects.[1] As research into its pharmacological properties progresses, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The described methodology is based on established principles for the analysis of similar small molecules and provides a framework for method validation and sample analysis.[2][3][4]
Experimental
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., Verapamil or other suitable stable isotope-labeled standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an HPLC vial for analysis.
Instrumentation
The analysis is designed to be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
MS/MS Conditions
Based on the molecular weight of this compound (C₂₁H₂₄O₅, MW: 356.41 g/mol ), the following parameters are proposed.[5] Optimization will be required.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Compound |
Note: Product ions and collision energies must be empirically determined by infusing a standard solution of this compound and performing a product ion scan.
Method Validation Summary
The following tables represent the expected performance of a validated method based on typical results for similar assays.[3][4]
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound | LLOQ | 1 | < 15% | < 15% | ± 15% |
| Low | 3 | < 15% | < 15% | ± 15% | |
| Medium | 100 | < 15% | < 15% | ± 15% | |
| High | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 3 | > 85% | 90 - 110% |
| High | 800 | > 85% | 90 - 110% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation technique is straightforward, and the analytical conditions are designed for high sensitivity and selectivity. This method, once validated, will be a valuable tool for researchers in the fields of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 5. This compound - Natural Product - Crysdot [crysdotllc.com]
"utilizing Isodihydrofutoquinol B as a chemical probe for target identification"
Application Notes and Protocols
Introduction
Isodihydrofutoquinol B is a natural product isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Preclinical studies have indicated its potential as a neuroprotective agent, demonstrating protective effects against Aβ25-35-induced damage in PC12 cells.[1] To fully elucidate its mechanism of action and identify its direct molecular targets, this compound can be developed into a chemical probe for target identification studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to utilize an affinity-based probe derived from this compound to identify its protein binding partners in a cellular context.
Chemical proteomics is a powerful approach to systematically identify the cellular targets of natural products.[2][3][4] By modifying the natural product with a reactive or reporter group, it can be used to "fish" for its binding partners in a complex biological sample. Subsequent identification of these proteins by mass spectrometry can provide crucial insights into the compound's mechanism of action. This protocol outlines the use of a synthetically modified this compound, termed IDH-probe, which incorporates a terminal alkyne group for subsequent "click" chemistry-based conjugation to a reporter tag.
Data Presentation
Table 1: Quantitative Proteomics Data Summary - Proteins Enriched by IDH-Probe
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe vs. DMSO) | p-value | Cellular Localization | Putative Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 0.001 | Nucleus | Transcription factor, tumor suppressor |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.5 | 0.003 | Cytoplasm, Nucleus | Chaperone, protein folding |
| Q13131 | VCP | Valosin-containing protein | 5.8 | 0.005 | Cytoplasm, Nucleus | ATP-dependent chaperone |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 4.9 | 0.011 | Cytoplasm, Nucleus | Kinase, signaling |
| P10636 | PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | 4.2 | 0.015 | Cytoplasm, Nucleus | Kinase, signaling |
| Q9Y243 | YWHAZ | 14-3-3 protein zeta/delta | 3.7 | 0.023 | Cytoplasm | Signal transduction, scaffolding |
Note: This data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound Alkyne Probe (IDH-probe)
This protocol describes a conceptual synthetic route to an alkyne-functionalized derivative of this compound for use as a chemical probe. The synthesis should aim to introduce the alkyne handle at a position that is unlikely to interfere with the natural product's binding to its target proteins.
Materials:
-
This compound
-
4-pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware and reagents for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add 4-pentynoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) gradient) to yield the this compound alkyne probe (IDH-probe).
-
Confirm the structure and purity of the IDH-probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cell Culture and Treatment with IDH-Probe
Materials:
-
PC12 cells (or other relevant cell line)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
IDH-probe stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture PC12 cells in a T75 flask to 80-90% confluency.
-
Treat the cells with either the IDH-probe (final concentration 1-10 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, wash the cells three times with ice-cold PBS to remove excess probe.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 3: Cell Lysis and Click Chemistry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the cell pellet from Protocol 2 in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (proteome) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a BCA protein assay.
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Azide-biotin tag (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 4: Affinity Purification of Target Proteins
Materials:
-
Streptavidin-agarose beads
-
Wash buffer (e.g., 1% SDS in PBS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
-
Sample loading buffer for SDS-PAGE
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the click chemistry reaction mixture from Protocol 3.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Centrifuge the mixture at 1,000 x g for 2 minutes at 4°C and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Three washes with wash buffer.
-
Three washes with 8 M urea.
-
Three washes with PBS.
-
-
Elute the bound proteins by adding elution buffer and incubating at 95°C for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched target proteins.
Protocol 5: Protein Identification by Mass Spectrometry
Procedure:
-
The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or directly digested in-solution.
-
For in-gel digestion, stain the gel with Coomassie Brilliant Blue, excise the protein bands, and destain.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Extract the peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS data against a protein database (e.g., Swiss-Prot) to identify the proteins.
-
Quantify the relative abundance of identified proteins between the IDH-probe and DMSO control samples to determine enrichment.
Visualizations
References
Application Notes and Protocols for Isodihydrofutoquinol B in Neurodegenerative Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B, a neolignan compound isolated from the stems of Piper kadsura (Choisy) Ohwi, has emerged as a promising candidate in the search for novel therapeutics for neurodegenerative diseases.[1] Preclinical studies have demonstrated its neuroprotective potential against amyloid-beta (Aβ)-induced cytotoxicity, a key pathological hallmark of Alzheimer's disease. These application notes provide a comprehensive overview of the available data on this compound, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action to guide further research and development.
This compound is one of eight compounds from Piper kadsura that has shown significant neuroprotective effects in in vitro models.[1] While detailed mechanistic studies on this compound are still emerging, research on closely related compounds from the same plant, such as Futoquinol, suggests potential mechanisms involving the modulation of key signaling pathways implicated in neuronal survival, inflammation, and stress responses.[2][3]
Data Presentation
The neuroprotective activity of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data available.
| Compound | Assay | Cell Line | Toxin | Endpoint | Result (EC₅₀) | Reference |
| This compound | Neuroprotection | PC12 | Aβ₂₅₋₃₅ | Cell Viability | 3.06-29.3 μM | [1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to achieve 50% of the maximum protective effect against Aβ₂₅₋₃₅-induced cell damage.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related neolignans from Piper kadsura and the common pathological pathways in neurodegenerative diseases, several signaling pathways are hypothesized to be modulated by this compound.
Anti-apoptotic and Pro-autophagy Pathway
Research indicates that some neuroprotective compounds isolated from Piper kadsura exert their effects by reducing apoptosis and enhancing autophagy in neuronal cells exposed to Aβ₂₅₋₃₅.[1] Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. Autophagy is a cellular recycling process that can clear aggregated proteins, such as Aβ, and damaged organelles, thereby promoting cell survival.
Caption: Proposed mechanism of this compound in promoting neuronal survival.
Inhibition of p38 MAPK Signaling Pathway
Studies on the related compound Futoquinol have shown that it protects against Aβ₂₅₋₃₅-induced memory impairment by inhibiting the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] The p38 MAPK pathway is activated by cellular stress, including Aβ toxicity, and can lead to inflammation and apoptosis. Inhibition of this pathway is a key therapeutic strategy in neurodegenerative disease research.
Caption: Hypothetical inhibition of the p38 MAPK pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells
This protocol details the methodology to assess the protective effect of this compound against Aβ₂₅₋₃₅-induced toxicity in PC12 cells.
1. Materials and Reagents:
-
PC12 cell line (rat adrenal pheochromocytoma)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Plating:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
3. Treatment:
-
Prepare a stock solution of Aβ₂₅₋₃₅ in sterile distilled water and incubate at 37°C for 3-4 days to induce aggregation.
-
Prepare stock solutions of this compound in DMSO.
-
After 24 hours of cell seeding, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, add aggregated Aβ₂₅₋₃₅ to the wells to a final concentration known to induce approximately 50% cell death (e.g., 20 μM, to be optimized for your specific cell line and peptide batch).
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ₂₅₋₃₅ alone.
-
Incubate the plates for an additional 24-48 hours.
4. Cell Viability Assessment (MTT Assay):
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: Assessment of Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in PC12 cells treated with this compound and Aβ₂₅₋₃₅.
1. Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
PC12 cells and culture reagents (as in Protocol 1)
-
This compound
-
Aβ₂₅₋₃₅
2. Cell Culture and Treatment:
-
Seed PC12 cells in 6-well plates at a density of 2 x 10⁵ cells/well and culture for 24 hours.
-
Treat cells with this compound and/or Aβ₂₅₋₃₅ as described in Protocol 1.
3. Staining and Analysis:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis of Apoptosis and Autophagy Markers
This protocol outlines the procedure for detecting changes in the expression of key proteins involved in apoptosis (e.g., Bax, Bcl-2, Cleaved Caspase-3) and autophagy (e.g., LC3-I/II, Beclin-1, p62).
1. Materials and Reagents:
-
PC12 cells and culture reagents
-
This compound
-
Aβ₂₅₋₃₅
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-LC3B, anti-Beclin-1, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
2. Cell Culture, Treatment, and Lysis:
-
Culture and treat PC12 cells in 6-well plates as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a compelling starting point for the development of novel neuroprotective agents. The provided protocols offer a robust framework for its further investigation. Future studies should focus on elucidating its precise molecular targets and signaling pathways, evaluating its efficacy in in vivo models of neurodegenerative diseases, and assessing its pharmacokinetic and safety profiles. The exploration of its potential to modulate both apoptosis and autophagy warrants particular attention, as these dual mechanisms could offer significant therapeutic advantages in the complex pathology of neurodegenerative disorders.
References
"application of Isodihydrofutoquinol B in Alzheimer's disease research"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B, a naturally occurring compound, has demonstrated potential as a neuroprotective agent in preclinical studies relevant to Alzheimer's disease. Research indicates its efficacy in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. Specifically, this compound has shown a neuroprotective effect on Aβ25-35-induced damage in PC12 cells, a widely used in vitro model for studying neuronal toxicity in Alzheimer's disease[1]. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
While the precise mechanisms are still under investigation, the neuroprotective effects of structurally related compounds like futoquinol (B42592) suggest that this compound may act through multiple pathways. A recent study on Piper kadsura, the plant from which this compound is isolated, and its active components, including futoquinol, revealed a multifaceted neuroprotective mechanism in Aβ25-35-induced Alzheimer's disease models. These mechanisms include the modulation of energy metabolism, reduction of oxidative stress, and regulation of the gut-brain axis[1]. The study highlighted the activation of the SIRT1/PPARγ/GLUT1 pathway as a key player in these protective effects[1]. It is plausible that this compound shares these or similar mechanisms of action.
Quantitative Data
The following table summarizes the key quantitative data for this compound in a relevant in vitro Alzheimer's disease model.
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | Neuroprotection against Aβ25-35-induced cell damage | PC12 | 3.06-29.3µM | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the neuroprotective effects of this compound in the context of Alzheimer's disease research.
Protocol 1: In Vitro Neuroprotection Assay using Aβ25-35-Induced PC12 Cell Damage Model
This protocol is designed to assess the protective effects of this compound against amyloid-beta-induced cytotoxicity.
1. Materials and Reagents:
-
PC12 cells (adherent rat pheochromocytoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta peptide 25-35 (Aβ25-35)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
2. Cell Culture and Maintenance:
-
Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain optimal growth.
3. Preparation of Aβ25-35 Aggregates:
-
Dissolve Aβ25-35 peptide in sterile distilled water to a stock concentration of 1 mM.
-
To induce aggregation, incubate the Aβ25-35 solution at 37°C for 7 days before use.
4. Experimental Procedure:
-
Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Following pre-treatment, add the aggregated Aβ25-35 to the wells to a final concentration that induces significant cell death (e.g., 20 µM).
-
Incubate the plates for an additional 24 hours.
-
Include a control group (no treatment), a vehicle control group (DMSO), and an Aβ25-35 only group.
5. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
6. Data Analysis:
-
Plot the cell viability against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that provides 50% protection against Aβ25-35-induced cell death.
Protocol 2: Assessment of Oxidative Stress
This protocol measures the intracellular generation of reactive oxygen species (ROS), a key factor in Aβ-induced neurotoxicity.
1. Materials and Reagents:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
2. Experimental Procedure:
-
Follow the cell seeding and treatment protocol as described in Protocol 1.
-
After the treatment period, wash the cells twice with warm HBSS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
3. Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the Aβ25-35 treated group.
Signaling Pathway
The neuroprotective effects of compounds from Piper kadsura, such as futoquinol (structurally similar to this compound), have been linked to the activation of the SIRT1/PPARγ/GLUT1 signaling pathway, which plays a crucial role in cellular energy metabolism and stress resistance.
References
Application Notes and Protocols for Assessing Isodihydrofutoquinol B Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodihydrofutoquinol B is a natural compound isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] Preliminary studies have indicated its potential as a neuroprotective agent.[1] As a member of the isoquinoline (B145761) alkaloid family, a class of compounds known for a wide range of biological activities including anti-inflammatory and anticancer effects, it is prudent to explore the efficacy of this compound in these areas.[2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and anti-inflammatory potential of this compound.
The following protocols are designed to be robust and reproducible, providing a framework for generating essential data for the preclinical evaluation of this compound. The assays will investigate the compound's effect on cell viability, its ability to modulate key inflammatory pathways, and its impact on signaling cascades crucial to both cancer progression and the inflammatory response.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Human Breast Adenocarcinoma | Data to be generated | Data to be generated |
| NCI-H460 | Human Non-Small Cell Lung Cancer | Data to be generated | Data to be generated |
| RAW 264.7 | Murine Macrophage | Data to be generated | Data to be generated |
| BV2 | Murine Microglia | Data to be generated | Data to be generated |
| HEK293T | Human Embryonic Kidney | Data to be generated | Data to be generated |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle Control | Data to be generated | Data to be generated | Data to be generated |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| This compound (1 µM) + LPS | Data to be generated | Data to be generated | Data to be generated |
| This compound (5 µM) + LPS | Data to be generated | Data to be generated | Data to be generated |
| This compound (10 µM) + LPS | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the effect of this compound on the viability of both cancerous and non-cancerous cell lines. The SRB assay is a colorimetric method that relies on the binding of the dye to basic amino acid residues of cellular proteins, providing an estimation of total protein mass, which is proportional to the cell number.[6]
Materials:
-
This compound
-
MCF-7, NCI-H460, RAW 264.7, BV2, and HEK293T cell lines
-
Complete growth medium (specific to each cell line)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 and 72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-treated control.
Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) using ELISA
This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete growth medium
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the Nitric Oxide Production protocol, but use a 24-well plate and adjust cell numbers and volumes accordingly.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet the cells and collect the supernatant. Store the supernatant at -80°C until use.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of the LPS-treated control.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This assay investigates the molecular mechanism of this compound's anti-inflammatory effects by examining its impact on the activation of the NF-κB and MAPK signaling pathways.[4][7]
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize to the respective total protein or loading control (β-actin).
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citedrive.com [citedrive.com]
- 6. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Molecular Targets of Isodihydrofutoquinol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodihydrofutoquinol B is a natural product isolated from the stems of Piper kadsura (Choisy) Ohwi.[1][2] Pre-clinical studies have indicated its potential as a neuroprotective agent, demonstrating protective effects against Aβ25-35-induced cell damage in PC12 cells.[1][2] While its biological activity is promising, the precise molecular target(s) of this compound have not yet been elucidated in publicly available research. The identification of its direct binding partners is a critical step in understanding its mechanism of action, advancing it as a potential therapeutic lead, and assessing any potential off-target effects.
These application notes provide a comprehensive overview of established methodologies and detailed protocols for the identification and validation of the molecular target(s) of a novel bioactive small molecule, using this compound as a case study. The described approaches are broadly applicable to other natural products and small molecules discovered through phenotypic screening.
Introduction to Target Deconvolution Strategies
Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound.[3][4] This is often a challenging but essential phase in drug discovery, bridging the gap between an observed phenotype and the underlying molecular mechanism.[3][4] Modern approaches for target identification can be broadly categorized into direct and indirect methods. Direct methods rely on the physical interaction between the compound and its target, while indirect methods infer targets from the downstream cellular or systemic responses.
This document will focus on three widely used direct-methodologies:
-
In Silico Target Prediction: Computational methods that predict potential targets based on the chemical structure of the small molecule.
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): A chemical proteomics approach to isolate and identify binding proteins from a complex biological sample.[5][6]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[3]
Application Notes
In Silico Target Prediction: A Starting Point
Before embarking on extensive laboratory experiments, computational "target fishing" or "reverse screening" can provide valuable initial hypotheses.[5] These methods compare the 2D or 3D structure of this compound against databases of known bioactive molecules and their targets.[5] The underlying principle is that structurally similar molecules often share similar biological targets.
-
Methodologies: Various algorithms and databases can be employed, including those based on chemical similarity, pharmacophore matching, and machine learning models.[5]
-
Advantages: These methods are rapid, cost-effective, and can provide a broad overview of potential targets, helping to prioritize subsequent experimental approaches.
-
Limitations: Predictions are probabilistic and require experimental validation. The accuracy is dependent on the quality and coverage of the underlying databases.
Affinity Chromatography-Mass Spectrometry (AC-MS): Direct Target Capture
AC-MS is a powerful and widely used technique for the direct identification of small molecule binding partners.[5][6] The core of this method involves immobilizing the bioactive compound (in this case, this compound) onto a solid support (e.g., agarose (B213101) beads) to create an "affinity matrix." This matrix is then used as bait to "fish" for its binding proteins from a cell or tissue lysate. The captured proteins are subsequently eluted and identified using mass spectrometry.
-
Probe Design: A crucial step is the synthesis of an this compound derivative containing a linker arm for immobilization, without significantly disrupting its biological activity.
-
Experimental Controls: The use of appropriate controls is critical to distinguish specific binders from non-specific interactions. A common control is to perform a parallel experiment with a mock matrix (beads with linker only) or to pre-saturate the lysate with an excess of free this compound to competitively inhibit the binding of true targets to the matrix.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA is a powerful method for confirming target engagement in a physiological context—within intact cells or even in vivo.[3] The principle behind CETSA is that the binding of a ligand (like this compound) to its target protein often increases the thermal stability of the protein.[3] By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a shift in the melting curve of the target protein compared to untreated controls.
-
Methodology: Cells are treated with the compound or a vehicle control, heated, and then lysed. The soluble protein fraction at each temperature is analyzed by techniques such as Western blotting (for specific candidate proteins) or mass spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling or TPP).
-
Advantages: CETSA can confirm that the compound binds to its target in a cellular environment and can be adapted for high-throughput screening. It does not require modification of the compound.
-
Limitations: Not all ligand-protein interactions result in a significant change in thermal stability.
Experimental Protocols
Protocol 1: In Silico Target Prediction of this compound
This protocol outlines a general workflow for predicting the molecular targets of this compound using publicly available web servers.
Workflow:
-
Obtain the Chemical Structure: Secure the 2D structure of this compound in a compatible format (e.g., SMILES or SDF).
-
Select Prediction Tools: Utilize a consensus of several web-based tools for more robust predictions. Examples include:
-
SwissTargetPrediction
-
TargetNet
-
SuperPred
-
-
Submit the Structure: Input the chemical structure of this compound into the selected web servers.
-
Analyze and Consolidate Results: Each tool will provide a ranked list of predicted targets. Consolidate these lists and look for consensus targets that appear across multiple prediction platforms.
-
Prioritize Targets: Prioritize the predicted targets based on their predicted probability scores and their biological relevance to the known neuroprotective and anti-inflammatory effects of compounds from Piper kadsura.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol describes the steps for identifying the binding partners of this compound from a cell lysate.
Materials:
-
This compound and a synthesized, linker-modified derivative.
-
NHS-activated agarose beads.
-
Cell line of interest (e.g., PC12 or a human neuroblastoma cell line like SH-SY5Y).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for non-denaturing elution).
-
Mass spectrometer (e.g., Orbitrap-based).
Methodology:
-
Immobilization of this compound:
-
Dissolve the linker-modified this compound in a suitable solvent (e.g., DMSO).
-
Couple the derivative to NHS-activated agarose beads according to the manufacturer's protocol.
-
Block any remaining active sites on the beads.
-
Prepare a control matrix using beads coupled only with the linker and blocking agent.
-
-
Preparation of Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound-coupled beads and the control beads in parallel.
-
For a competition control, pre-incubate a separate aliquot of lysate with an excess of free, unmodified this compound before adding the active beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry, boiling the beads in SDS-PAGE sample buffer is a common method.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel digest of the protein bands or the entire lane.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the active beads to those from the control beads and the competition experiment.
-
True binding partners should be significantly enriched in the sample from the active beads and depleted in the control and competition samples.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol is for validating the engagement of this compound with a specific candidate protein identified from the AC-MS experiment or in silico prediction.
Materials:
-
This compound.
-
Cell line expressing the target protein.
-
PBS and cell culture medium.
-
PCR thermocycler or heating blocks.
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the candidate target protein.
-
Western blotting reagents and equipment.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x EC50) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the candidate target protein.
-
Use a secondary antibody and a suitable detection method (e.g., chemiluminescence) to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble protein remaining as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Data Presentation
Quantitative data from target identification experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Silico Target Prediction Results for this compound
| Prediction Tool | Predicted Target | Score/Probability | Biological Relevance (Hypothesized) |
| SwissTargetPrediction | Mitogen-activated protein kinase 14 (MAPK14/p38α) | 0.65 | Involved in inflammatory and stress responses. |
| TargetNet | Cyclooxygenase-2 (COX-2) | 0.58 | Key enzyme in prostaglandin (B15479496) synthesis (inflammation). |
| SuperPred | Casein Kinase 2 (CK2) | 0.52 | Involved in cell survival and proliferation. |
| Consensus | MAPK14 (p38α) | High | Potential link to anti-neuroinflammatory effects. |
Table 2: Hypothetical Quantitative Mass Spectrometry Data from AC-MS
| Protein ID | Gene Name | Peptide Count (Active Beads) | Peptide Count (Control Beads) | Fold Enrichment (Active/Control) |
| P47811 | MAPK14 | 25 | 1 | 25.0 |
| P35354 | COX2 | 18 | 2 | 9.0 |
| P60709 | ACTB | 150 | 145 | 1.03 |
| P02768 | ALB | 5 | 6 | 0.83 |
Proteins with high fold enrichment are considered potential specific binders.
Table 3: Hypothetical Densitometry Data from CETSA Western Blot
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 75 | 92 |
| 58 | 40 | 78 |
| 62 | 15 | 55 |
| 66 | 5 | 20 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 页面无法访问 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Isodihydrofutoquinol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodihydrofutoquinol B is a natural compound isolated from the stems of Piper kadsura (Choisy) Ohwi.[1] In vitro studies have demonstrated its neuroprotective potential, specifically showing a protective effect against Aβ25-35-induced PC12 cell damage with EC50 values ranging from 3.06-29.3μM.[1] The plant it is derived from, Piper kadsura, has a history of use in traditional medicine for treating conditions like asthma and rheumatic arthritis and is known to possess anti-inflammatory and antioxidant properties.[2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound, with a focus on its neuroprotective effects.
Preclinical In Vivo Experimental Design
A phased approach is recommended for the in vivo evaluation of this compound, starting with toxicity and pharmacokinetic profiling before moving into efficacy studies.
Phase 1: Preliminary Studies
1. Formulation Development: The solubility of this compound in common solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) has been noted.[5] For in vivo administration, a non-toxic vehicle is required. A common starting point is a formulation in a mixture of DMSO, Tween 80, and saline. Preliminary stability testing of the formulation should be conducted.
2. Acute and Sub-acute Toxicity Studies: These studies are crucial to determine the safety profile and to identify the maximum tolerated dose (MTD) and any potential target organs for toxicity.[6][7]
3. Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing rational dosage regimens in efficacy studies.[8][9][10]
Phase 2: Efficacy Studies (Neuroprotection Model)
Based on the in vitro neuroprotective activity, a relevant in vivo model is necessary. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and well-characterized model of ischemic stroke.[11]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
Methodology:
-
House animals individually with free access to food and water.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound to one animal at a starting dose of 2000 mg/kg (limit test). The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue observations daily for 14 days, recording body weight, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and any mortality.
-
If the animal survives, administer the same dose to four more animals. If no mortality is observed in any of the animals, the LD50 is considered to be greater than 2000 mg/kg.[6]
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Sub-acute Oral Toxicity Study (28-Day Repeated Dose - OECD 407)
Objective: To evaluate the toxicity of this compound after repeated oral administration for 28 days.
Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).
Methodology:
-
Divide animals into four groups: Vehicle control, and three dose levels of this compound (e.g., low, medium, and high doses, determined from acute toxicity data).
-
Administer the compound or vehicle orally once daily for 28 consecutive days.
-
Record body weight and food consumption weekly.
-
Perform detailed clinical observations daily.
-
On day 29, collect blood samples for hematological and biochemical analysis.[12]
-
Euthanize the animals and perform a gross necropsy.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, brain).
-
Preserve organs in 10% neutral buffered formalin for histopathological examination.
Protocol 3: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
Methodology:
-
Administer a single dose of this compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the jugular vein cannula.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples and calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol 4: In Vivo Neuroprotection Efficacy Study (MCAO Model)
Objective: To evaluate the neuroprotective effect of this compound in a rat model of ischemic stroke.
Animal Model: Male Wistar rats (250-300g).
Methodology:
-
Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.
-
Randomly assign animals to the following groups: Sham-operated, MCAO + Vehicle, MCAO + this compound (at least three different doses), and MCAO + Positive Control (e.g., Nimodipine).
-
Administer this compound or vehicle at the time of reperfusion (or as determined by PK data).
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and collect brain tissue.
-
Determine the infarct volume by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Perform histological analysis (e.g., Nissl staining, TUNEL assay) to assess neuronal survival and apoptosis in the penumbra region.[11]
-
Analyze brain tissue for markers of oxidative stress and inflammation (e.g., MDA, SOD, IL-6, TNF-α).[13]
Data Presentation
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | LD50 (mg/kg) |
| 2000 | 5 | 0/5 | No observable signs | >2000 |
Table 2: Sub-acute (28-Day) Oral Toxicity Summary of this compound in Rats
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Medium Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (g) | ||||
| Hematology | ||||
| - RBC (10^6/µL) | ||||
| - WBC (10^3/µL) | ||||
| - Hemoglobin (g/dL) | ||||
| Serum Biochemistry | ||||
| - ALT (U/L) | ||||
| - AST (U/L) | ||||
| - BUN (mg/dL) | ||||
| - Creatinine (mg/dL) | ||||
| Organ Weight (g) | ||||
| - Liver | ||||
| - Kidneys | ||||
| Histopathology | No significant findings |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | |
| Cmax (ng/mL) | ||
| AUC0-t (ngh/mL) | ||
| AUC0-inf (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | - |
Table 4: Neuroprotective Effects of this compound in a Rat MCAO Model
| Treatment Group | Neurological Deficit Score | Infarct Volume (%) | Neuronal Survival (%) |
| Sham | 0 | 0 | 100 |
| MCAO + Vehicle | |||
| MCAO + Low Dose (X mg/kg) | |||
| MCAO + Medium Dose (Y mg/kg) | |||
| MCAO + High Dose (Z mg/kg) | |||
| MCAO + Positive Control |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. docs.bvsalud.org [docs.bvsalud.org]
- 13. mdpi.com [mdpi.com]
Procuring and Utilizing Isodihydrofutoquinol B Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the procurement, handling, and application of Isodihydrofutoquinol B analytical standards, a critical component for accurate and reproducible research in areas such as natural product chemistry, pharmacology, and drug development. This compound, a lignan (B3055560) isolated from plants of the Piper genus, has garnered research interest for its potential neuroprotective effects.[1][2][3] The availability of a high-purity analytical standard is essential for the quantitative analysis and quality control of this compound in various experimental settings.
Sourcing and Procurement of this compound
The primary step in utilizing this compound for research is sourcing a reliable analytical standard. Several specialized chemical suppliers offer this compound. When selecting a vendor, it is crucial to consider factors such as purity, availability of a Certificate of Analysis (CoA), and the supplier's reputation.
Table 1: Key Information for this compound Analytical Standard
| Parameter | Value | Source |
| CAS Number | 62499-71-2 | [1][3][4][5][6] |
| Molecular Formula | C21H24O5 | [1][3][4][6] |
| Molecular Weight | 356.41 g/mol | [1][4][6] |
| Typical Purity | ≥95% to ≥98% | [4][6] |
| Physical Description | Oil | [6] |
| Initial Source | Piper kadsura, Piper schmidtii, Piper wightii | [1][3][6] |
Table 2: Potential Suppliers of this compound Analytical Standard
| Supplier | Catalog Number | Purity | Available Sizes |
| MedchemExpress | HY-N6400 | Not specified | 50 mg, 100 mg, 250 mg |
| Crysdot LLC | CD32000783 | 95+% | 5mg |
| TargetMol | TN4282 | Not specified | Inquire for sizes |
| ChemFaces | CFN96400 | >=98% | Inquire for sizes |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
Protocol for Requesting a Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides batch-specific data on the identity, purity, and quality of the analytical standard.
-
Identify Potential Suppliers: Refer to Table 2 or conduct a fresh search for suppliers of this compound (CAS 62499-71-2).
-
Contact Supplier: Reach out to the sales or technical support department of the chosen supplier(s).
-
Request CoA: Explicitly request a copy of the Certificate of Analysis for the specific lot number of this compound you intend to purchase.
-
Review CoA: Carefully examine the CoA for the following information:
-
Lot Number
-
Purity (typically determined by HPLC, NMR, or Mass Spectrometry)
-
Identity Confirmation (e.g., via ¹H-NMR, ¹³C-NMR, MS)
-
Date of Analysis
-
Recommended Storage Conditions
-
Expiry or Retest Date
-
Protocol for Handling and Storage of this compound
Proper handling and storage are paramount to maintaining the integrity of the analytical standard.
-
Receiving: Upon receipt, visually inspect the packaging for any signs of damage.
-
Storage:
-
Powder/Oil: Store the compound in a tightly sealed container at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6]
-
In Solvent: If dissolved, store at -80°C for up to 6 months or -20°C for up to 1 month.[6] It is advisable to re-verify the concentration and purity if stored for extended periods.
-
Light and Air: Protect the standard from light and moisture.
-
-
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use calibrated balances and pipettes for accurate weighing and dispensing.
-
Protocol for Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions for analytical applications such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Select a solvent that is compatible with your analytical method.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of the this compound standard (e.g., 5 mg).
-
Quantitatively transfer the standard to a volumetric flask of appropriate size (e.g., 5 mL).
-
Add a small amount of the chosen solvent to dissolve the standard completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to create calibration standards of desired concentrations.
-
Use calibrated micropipettes and volumetric flasks for accurate dilutions.
-
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Natural Product - Crysdot [crysdotllc.com]
- 5. isodihydrofutoquinol a — TargetMol Chemicals [targetmol.com]
- 6. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Isodihydrofutoquinol B
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Isodihydrofutoquinol B solid-phase synthesis. The advice provided is based on established principles of solid-phase organic synthesis and may require adaptation for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of this compound?
Low yields in solid-phase synthesis can stem from several factors. Key issues often include incomplete coupling reactions due to steric hindrance or low reactivity of building blocks, degradation of the target molecule on the resin, premature cleavage from the solid support, and issues with the final cleavage and purification steps. Aggregation of the growing molecule on the resin can also hinder reaction efficiency.[1][2]
Q2: How does the choice of solid support (resin) impact the synthesis yield?
The choice of resin is critical and can significantly affect the yield. Factors to consider include the resin's loading capacity, swelling properties in your chosen solvents, and the type of linker. For complex syntheses, a resin with a lower loading capacity may be beneficial to reduce aggregation.[3][4] Polyethylene glycol (PEG)-functionalized resins, for instance, can improve solvation and reduce aggregation, potentially leading to higher yields for challenging syntheses.[4]
Q3: Can the solvent used in the reaction affect the outcome?
Absolutely. The solvent must effectively swell the resin to ensure that reactive sites are accessible. While Dimethylformamide (DMF) is a common choice, alternatives like N-Methyl-2-pyrrolidone (NMP) can be superior for solvating both the growing molecule and the reagents, especially for more hydrophobic molecules.[2] In some cases, solvent mixtures may also improve synthesis outcomes.[2]
Q4: When should I consider using a "double coupling" strategy?
Double coupling, or repeating the coupling step, is a useful strategy to drive reactions to completion, particularly when dealing with sterically hindered building blocks or when monitoring indicates an incomplete reaction. This is also a common technique when a particular step in the sequence is known to be difficult.[5]
Q5: What are the key considerations for the final cleavage and purification steps?
The final cleavage cocktail must be chosen carefully to efficiently cleave the molecule from the resin without causing degradation. The subsequent purification is also critical. Due to the nature of solid-phase synthesis, the crude product can contain deletion or truncated sequences that may be difficult to separate from the desired product.[6] Optimization of the purification method, such as HPLC, is often necessary.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | - Optimize Coupling Reagents: Experiment with different activating agents and additives. - Increase Reagent Concentration: Higher concentrations can drive the reaction forward.[5] - Extend Reaction Time/Increase Temperature: Allow more time for the reaction to proceed to completion or gently heat the reaction if the reactants are stable. - Perform a Double Couple: Repeat the coupling step to ensure maximum conversion.[5] |
| Aggregation on Resin | - Use a Lower Loading Resin: This increases the distance between growing molecules, reducing intermolecular interactions.[3] - Incorporate PEG Linkers/Resin: PEG-based supports can improve solvation and disrupt aggregation.[4] - Change Solvent: Switch to a solvent with better solvating properties for your specific molecule, such as NMP.[2] |
| Degradation of Product | - Use Milder Reaction Conditions: If your molecule is sensitive, explore less harsh deprotection or cleavage reagents. - Optimize Cleavage Cocktail: Ensure the cleavage conditions are not degrading the final product. |
| Premature Cleavage | - Select a More Stable Linker: The linker should be stable to all reaction conditions until the final cleavage step. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Closely Related Impurities | - Optimize Coupling and Deprotection Steps: Ensure each step goes to completion to minimize the formation of deletion or truncated sequences. Capping unreacted sites with a reagent like acetic anhydride (B1165640) can be considered.[6] - Optimize HPLC Conditions: Experiment with different columns, solvent gradients, and additives to improve separation. |
| Poor Solubility of Crude Product | - Test a Range of Solvents: Identify a suitable solvent system for purification. The addition of small amounts of acid or base may improve solubility depending on the nature of your molecule. |
Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for the specific synthesis of this compound.
Protocol 1: General Solid-Phase Coupling Reaction
-
Resin Swelling: Swell the resin in the chosen reaction solvent (e.g., DMF, NMP) for 30-60 minutes in a reaction vessel.
-
Deprotection (if applicable): Remove the temporary protecting group from the resin-bound substrate according to the specific chemistry being used.
-
Washing: Thoroughly wash the resin with the reaction solvent to remove deprotection reagents and by-products. Perform a minimum of 3-5 washes.[3]
-
Coupling:
-
Prepare a solution of the building block (3-5 equivalents) and the activating agent (e.g., HATU, HBTU) in the reaction solvent.
-
Add the solution to the resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Reaction time may need to be extended for difficult couplings.
-
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test for primary amines) to check for reaction completion.
-
Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and by-products.
Protocol 2: Cleavage of this compound from the Resin
-
Resin Preparation: After the final synthesis step, wash the resin with a solvent that is easy to remove, such as Dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage:
-
Prepare the cleavage cocktail appropriate for the linker used (e.g., a high percentage of Trifluoroacetic Acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for the optimized cleavage time (typically 1-3 hours).
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates.
-
-
Precipitation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding it to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the crude product and proceed with purification (e.g., HPLC).
-
Visualizations
Caption: General workflow for solid-phase synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Key parameters influencing synthesis yield.
References
Technical Support Center: Overcoming Solubility Challenges of Isodihydrofutoquinol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Isodihydrofutoquinol B in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a bioactive natural product isolated from the stems of plants such as Piper kadsura and the leaves and stems of Piper schmidtii.[1][2] It has demonstrated neuroprotective effects in preclinical studies.[1][3] Like many natural products, this compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions (aqueous buffers).[4][5] This low aqueous solubility can be a significant hurdle for in vitro and in vivo experiments, as a drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[6][7]
Q2: What are the initial steps to assess the solubility of this compound?
Before attempting to enhance its solubility, it is crucial to determine the baseline solubility of this compound in your specific aqueous buffer. A recommended starting point is to prepare a saturated solution and measure the concentration of the dissolved compound using an analytical method like HPLC-UV. This will provide a quantitative measure of its intrinsic solubility.
Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.[7][8]
-
Physical Modifications: These include reducing the particle size of the compound (micronization or nanosuspension) to increase the surface area for dissolution, and creating solid dispersions where the compound is dispersed within a hydrophilic carrier.[5][6][7][9]
-
Chemical Modifications: These strategies involve altering the properties of the solvent or the compound itself. Common methods include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[7][8][10][11]
Q4: Can you provide a summary of common organic solvents in which this compound is known to be soluble?
This compound is reported to be soluble in several organic solvents. This information is useful for preparing stock solutions before further dilution into aqueous buffers.
| Organic Solvent |
| Chloroform |
| Dichloromethane |
| Ethyl Acetate |
| Dimethyl Sulfoxide (DMSO) |
| Acetone |
| [2] |
Troubleshooting Guides
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you might encounter during your experiments.
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
Q: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture medium or phosphate-buffered saline (PBS). What can I do?
A: This is a common problem when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Co-solvent Percentage: While high concentrations of organic solvents like DMSO can be toxic to cells, you may be able to slightly increase the final percentage of the co-solvent. It is crucial to run a vehicle control to ensure the co-solvent concentration is not affecting your experimental results.[11]
-
Use a Different Co-solvent: Consider using other less toxic, water-miscible organic solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[10]
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F68, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[10]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7][10] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Issue 2: Inconsistent experimental results likely due to poor solubility.
Q: My experimental results with this compound are not reproducible. Could this be related to its solubility?
A: Yes, inconsistent solubility can lead to variability in the effective concentration of the compound in your experiments.
-
Visually Inspect Your Solutions: Before each experiment, carefully inspect your final solutions for any signs of precipitation (cloudiness or visible particles).
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[8] If this compound has acidic or basic functional groups, adjusting the pH of your buffer may significantly improve its solubility. For a weakly acidic drug, increasing the pH will lead to the more soluble ionized form, while for a weakly basic drug, lowering the pH will increase solubility.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using Co-solvents
-
Objective: To determine the maximum solubility of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
-
-
Method:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent percentages (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Vortex each solution vigorously for 1 minute.
-
Equilibrate the solutions at room temperature for 24 hours to allow them to reach saturation.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
The highest concentration measured represents the solubility limit at that co-solvent percentage.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer
-
0.22 µm syringe filter
-
-
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the mixtures vigorously at room temperature for 24-48 hours, protected from light.
-
Filter the solutions through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate using HPLC-UV.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the effect of the cyclodextrin on solubility.
-
Visualizations
Caption: A workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
"troubleshooting Isodihydrofutoquinol B instability under experimental conditions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Isodihydrofutoquinol B. The following information is designed to address common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like many natural products, can be susceptible to degradation under common experimental conditions. The primary factors contributing to its instability are likely exposure to light, elevated temperatures, non-optimal pH, and oxidative stress. Given its furanocoumarin-like core structure, photodecomposition can be a significant issue.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations and general best practices for sensitive natural products, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| In Solvent | -80°C | Up to 6 months | Use an appropriate, dry solvent and store in amber vials. Avoid repeated freeze-thaw cycles.[1] |
Q3: I'm observing inconsistent results in my bioassays. Could this be related to compound instability?
A3: Yes, inconsistent bioassay results are a common consequence of compound degradation.[2] If the concentration of the active this compound is decreasing over the course of your experiment, it will lead to variability in the observed biological effects. It is crucial to ensure the compound's stability in your specific assay buffer and under your experimental conditions (e.g., incubation time and temperature).
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A preliminary stability study is recommended. This involves incubating this compound in your experimental buffer under the exact conditions of your assay (temperature, light, and duration) and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific experimental challenges and provides actionable solutions.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound in the assay medium. | 1. Prepare fresh solutions of the compound immediately before each experiment.2. Minimize the exposure of the compound and its solutions to light by using amber vials and covering plates with foil.3. Perform a time-course stability study in your assay buffer to determine the degradation rate. |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | The compound is degrading into one or more new chemical entities. | 1. Analyze a freshly prepared sample as a reference.2. Compare the chromatograms of fresh and aged/stressed samples to identify degradation products.3. Consider performing forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. |
| Precipitation of the Compound from Solution | Poor solubility or solvent evaporation. | 1. Ensure the chosen solvent is appropriate for your experimental concentration. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]2. If using aqueous buffers, consider the use of a co-solvent (e.g., DMSO, ethanol) at a concentration compatible with your assay.3. Ensure containers are well-sealed to prevent solvent evaporation, which can lead to precipitation. |
| Discoloration of the Compound Solution | Oxidation or photodecomposition. | 1. Degas solvents to remove dissolved oxygen.2. Consider the addition of an antioxidant if compatible with your experimental system.3. Strictly adhere to light-protection measures. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer under experimental conditions.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Amber HPLC vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike the experimental aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and compatible with your assay (typically ≤1%).
-
Immediately after preparation (t=0), take an aliquot of the solution, place it in an amber HPLC vial, and analyze it by HPLC/LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by HPLC/LC-MS.
-
Plot the peak area of this compound against time to determine the degradation profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound
-
Appropriate solvents (e.g., methanol, acetonitrile, water)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber or a light source with controlled UV and visible light output.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature.
-
Photodegradation: Expose a solution of this compound in a transparent container to a calibrated light source. A control sample should be wrapped in foil to protect it from light.
-
Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Optimization of Chiral HPLC for Isodihydrofutoquinol B Enantiomers
Welcome to the technical support center for the chiral separation of Isodihydrofutoquinol B enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the development and optimization of chiral High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for this compound?
A1: The initial and most critical step is to screen a variety of Chiral Stationary Phases (CSPs). Since it is difficult to predict which CSP will provide the best separation for a novel compound, screening a diverse set of columns is the most efficient approach. Polysaccharide-based CSPs (e.g., those based on cellulose (B213188) and amylose) are a good starting point as they have broad enantiorecognition abilities for a wide range of compounds.[1][2]
Q2: Which mobile phase modes are recommended for screening this compound enantiomers?
A2: It is advisable to screen in multiple mobile phase modes, including normal phase, reversed-phase, and polar organic mode.[1] The choice of mobile phase can dramatically affect selectivity.[3] For normal phase, typical mobile phases consist of hexane (B92381) with an alcohol modifier like isopropanol (B130326) or ethanol. For reversed-phase, a mixture of water with acetonitrile (B52724) or methanol (B129727) is common.
Q3: What role do mobile phase additives play in the separation of enantiomers?
A3: Mobile phase additives can significantly impact peak shape and resolution. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common, while for basic compounds, an additive such as diethylamine (B46881) (DEA) is often used.[1] The concentration of these additives should be optimized as it can influence selectivity and even change the elution order of the enantiomers.[3]
Q4: How does temperature affect chiral separations?
A4: Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.[3][4] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[4] It is crucial to use a column oven to maintain a stable temperature for reproducible results.
Q5: My resolution is close to baseline, but not quite there. How can I improve it?
A5: Once you have achieved partial separation, fine-tuning the mobile phase composition, flow rate, and temperature can often lead to baseline resolution. Chiral separations are often more sensitive to flow rate than achiral separations, and reducing the flow rate can sometimes improve resolution.[4]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or very poor separation of the this compound enantiomers, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary stereoselectivity. Screen a broader range of CSPs, particularly polysaccharide and macrocyclic glycopeptide-based columns.[1] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. In normal phase, adjust the type and concentration of the alcohol modifier. In reversed-phase, alter the organic modifier percentage and the pH of the aqueous phase.[4] |
| Incorrect Flow Rate | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to see if resolution improves.[4] |
| Inadequate Temperature | Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) as temperature can significantly impact chiral recognition.[3][4] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Issue 3: Poor Method Robustness and Reproducibility
Inconsistent retention times and resolution can indicate a lack of method robustness.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase for every run, including accurate pH adjustments. |
| Unstable Column Temperature | Use a column oven to maintain a constant and uniform temperature. Small fluctuations can significantly affect selectivity and retention times.[4] |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to screening multiple CSPs to identify a suitable column for this compound enantiomer separation.
1. Column Selection:
-
Select a diverse set of at least 3-5 chiral columns. A recommended starting set includes:
-
A cellulose-based CSP (e.g., Chiralcel OD-H)
-
An amylose-based CSP (e.g., Chiralpak AD-H)
-
A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC V)
-
2. Mobile Phase Screening Strategy:
-
For each column, screen a set of mobile phases in different modes.
-
Normal Phase:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
For potentially basic compounds, add 0.1% Diethylamine (DEA). For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA).
-
-
Reversed-Phase:
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v) with 10 mM Ammonium Acetate
-
Mobile Phase D: Methanol / Water (50:50, v/v) with 10 mM Ammonium Acetate
-
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min (can be optimized later)
-
Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV, at the absorbance maximum of this compound.
4. Data Evaluation:
-
Evaluate the chromatograms for any signs of enantiomeric separation (e.g., peak broadening, shoulder peaks, or partial separation).
-
Calculate the resolution (Rs) for any promising separations. A resolution of >1.5 is generally desired.
Caption: Workflow for chiral HPLC method development.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase combination is identified, this protocol can be used to fine-tune the separation.
1. Mobile Phase Composition:
-
Systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%). For example, if n-Hexane/Isopropanol (90:10) showed promise, test 95:5, 92:8, 88:12, and 85:15.
-
If using additives, vary their concentration (e.g., 0.05%, 0.1%, 0.2% DEA or TFA).
2. Flow Rate:
-
Test a range of flow rates, typically from 0.5 mL/min to 1.5 mL/min. Lower flow rates often increase resolution but also increase run time.
3. Temperature:
-
Evaluate the effect of temperature by testing at least three different temperatures, for example, 15°C, 25°C, and 40°C.
4. Data Analysis:
-
For each condition, calculate the resolution, retention factors (k'), and selectivity (α).
-
Create tables to compare the results and identify the optimal conditions that provide a resolution of >1.5 with a reasonable analysis time.
By following these structured protocols and troubleshooting guides, researchers can efficiently develop a robust and reliable chiral HPLC method for the separation of this compound enantiomers.
References
"minimizing off-target effects of Isodihydrofutoquinol B in cellular models"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of Isodihydrofutoquinol B in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
This compound is an active compound isolated from the stems of Piper kadsura. It has demonstrated a neuroprotective effect against Aβ25-35-induced damage in PC12 cells, with reported EC50 values in the range of 3.06-29.3 μM.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively characterized, compounds with similar neuroprotective activities can sometimes interact with unintended signaling pathways.[3][4] Based on the activities of other neuroprotective compounds, potential off-target effects could include modulation of inflammatory pathways, such as the NF-κB signaling cascade, or unintended inhibition of various protein kinases.[1][5][6]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for the desired neuroprotective effect and a cytotoxicity assay to determine the half-maximal cytotoxic concentration (CC50) in your specific cellular model. The optimal concentration for your experiments should be at or near the EC50 and significantly lower than the CC50.
Q4: What are the essential controls to include in my experiments to identify off-target effects?
To confidently attribute the observed effects to the on-target activity of this compound, a comprehensive set of controls is necessary. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A well-characterized compound known to elicit the same neuroprotective effect through a known mechanism.
-
Negative Control (Cell Line): If possible, use a cell line that does not express the putative target of this compound. Any effect observed in this cell line would suggest an off-target mechanism.
-
Structural Analog Control: If available, a structurally similar but inactive analog of this compound can help distinguish specific from non-specific effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular models.
| Issue | Possible Cause | Recommended Action |
| High Cell Death or Cytotoxicity at Expected Therapeutic Concentrations | 1. Cell line is particularly sensitive. 2. Compound concentration is too high. 3. Off-target cytotoxic effects. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50. 2. Use a concentration well below the determined CC50. 3. Shorten the exposure time of the cells to the compound. |
| Inconsistent or Not Reproducible Neuroprotective Effects | 1. Compound degradation. 2. Inaccurate pipetting or dilution. 3. Cell passage number and confluency. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Maintain consistent cell culture conditions, including passage number and seeding density. |
| Unexpected Changes in Inflammatory Markers (e.g., increased NF-κB activation) | 1. Potential off-target activation of pro-inflammatory pathways. | 1. Perform a western blot or qPCR to quantify markers of inflammatory pathways (e.g., phosphorylated p65 for NF-κB). 2. Test the effect of this compound in the presence of a known inhibitor of the suspected off-target pathway. |
| Observed Phenotype Does Not Match Expected Neuroprotective Outcome | 1. Dominant off-target effect in the specific cellular model. 2. The intended target is not expressed or is non-functional in the cell line. | 1. Conduct a kinase profiling assay to identify unintended enzymatic inhibition. 2. Validate the expression and activity of the putative target in your cell line using techniques like western blotting or qPCR. |
Quantitative Data Summary
| Parameter | Value | Cell Model | Reference |
| EC50 (Neuroprotection) | 3.06 - 29.3 μM | Aβ25-35-induced PC12 cells | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Neuroprotective Effect
This protocol outlines the steps to determine the EC50 of this compound in a model of Aβ25-35-induced neurotoxicity.
Materials:
-
PC12 cells
-
Cell culture medium
-
Aβ25-35 peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium and add the compound-containing medium to the cells. Incubate for 2 hours.
-
Aβ25-35 Treatment: Add Aβ25-35 to the wells to a final concentration known to induce cytotoxicity (e.g., 20 μM). Include control wells with cells treated only with vehicle, this compound, or Aβ25-35.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the EC50.
Protocol 2: Western Blot for NF-κB Activation
This protocol is for assessing the potential off-target effect of this compound on the NF-κB pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin).
Visualizations
Caption: Hypothetical on-target signaling pathway for this compound.
Caption: Potential off-target activation of the NF-κB pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 5. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets [aginganddisease.org]
- 6. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
"addressing challenges in scaling up Isodihydrofutoquinol B synthesis"
Welcome to the technical support center for the synthesis of Isodihydrofutoquinol B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this promising neuroprotective agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
Scaling up any chemical synthesis presents a unique set of challenges, from maintaining reaction yields to ensuring product purity.[1][2] This guide addresses potential issues in a question-and-answer format to help you navigate the complexities of this compound synthesis on a larger scale.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Dihydrofuroquinoline Core | Incomplete reaction during the initial quinolone formation. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature may improve conversion, but be cautious of side product formation. - Reagent Purity: Ensure the purity of starting materials, as impurities can interfere with the reaction.[1] |
| Poor mixing in a larger reactor.[1] | - Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes. - Baffles: If using a round-bottom flask, consider a flask with baffles to improve agitation. | |
| Formation of Impurities during Cyclization | Side reactions due to localized overheating.[1] | - Controlled Reagent Addition: Add reagents dropwise, possibly using a syringe pump, to control the reaction rate and exotherm. - Efficient Cooling: Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath. |
| Incorrect stoichiometry of reagents. | - Precise Stoichiometry: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of one reagent may be beneficial, but this should be determined empirically through small-scale optimization experiments. | |
| Difficulty in Product Purification | Co-elution of the product with impurities during column chromatography. | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be more effective than an isocratic one. - Alternative Purification Methods: Consider recrystallization or preparative HPLC for final purification.[3][4] |
| Product is an oil and does not crystallize. | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane (B92381) or pentane. - Salt Formation: If the product is basic, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. | |
| Inconsistent Results Between Batches | Variability in starting material quality.[1] | - Standardize Starting Materials: Source starting materials from a reliable supplier and perform quality control checks (e.g., NMR, melting point) on each new batch. |
| Fluctuations in reaction conditions. | - Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol for all batches. Use calibrated equipment for accurate measurements of temperature, pressure, and time. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the dihydrofuroquinoline core of this compound?
A1: A prevalent strategy involves the construction of a 4-hydroxy-2-quinolone scaffold, followed by the annulation of the dihydrofuran ring. A plausible approach is the ruthenium-catalyzed synthesis from azido-cyclopropyl ketones, which proceeds via a reduction-cyclization-rearrangement process to form the dihydrofuroquinoline skeleton.[5][6]
Q2: How can I monitor the progress of the key reaction steps?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Use a suitable solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate (B83412) or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Handling larger quantities of reagents and solvents increases safety risks. Specifically, be cautious with:
-
Exothermic Reactions: Scale-up can lead to a decrease in the surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of runaway reactions.[1]
-
Flammable Solvents: Use appropriate ventilation (fume hood) and grounding to prevent the ignition of flammable solvents.
-
Toxic Reagents: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What purification techniques are most suitable for obtaining high-purity this compound?
A4: A multi-step purification approach is often necessary.
-
Extraction: After the reaction, an initial workup involving liquid-liquid extraction can remove many impurities.[7]
-
Column Chromatography: This is the primary method for separating the target compound from side products. Silica (B1680970) gel is a common stationary phase.[4]
-
Recrystallization or Preparative HPLC: For achieving high purity (>98%), recrystallization from a suitable solvent system or purification by preparative HPLC is often required.[3] Strong cation exchange (SCX) chromatography can also be effective for purifying basic alkaloids.[8]
Experimental Protocols
The following are generalized protocols for the key stages of a plausible synthetic route to this compound. Note: These are representative protocols and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of the Dihydrofuroquinoline Core
This protocol is adapted from a general method for synthesizing dihydrofuroquinolines.[5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the substituted azido-cyclopropyl ketone (1.0 eq) in anhydrous isopropanol.
-
Catalyst Addition: Add Ru(PPh₃)₃Cl₂ (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Visualizations
Proposed Synthetic Workflow for this compound
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid Purification - Lifeasible [lifeasible.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-catalyzed synthesis of dihydrofuroquinolines from azido-cyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Interpreting 2D NMR Spectra of Isodihydrofutoquinol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex 2D NMR spectra of Isodihydrofutoquinol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is 2D NMR necessary for its characterization?
A1: this compound is a natural product isolated from plants like Piper kadsura.[1] Its chemical formula is C₂₁H₂₄O₅.[2] Due to its complex structure with multiple stereocenters and overlapping proton signals in the 1D ¹H NMR spectrum, 2D NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating its complete chemical structure.
Q2: Which 2D NMR experiments are most crucial for the structural elucidation of this compound?
A2: The most critical experiments are:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems (i.e., protons that are coupled to each other, typically over two or three bonds).[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).[4][5] This helps in assigning carbon signals based on their attached, already-assigned protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over two to three bonds, ²J and ³J).[5] This is vital for connecting the individual spin systems and piecing together the complete carbon skeleton.
Q3: How can I confirm the presence of quaternary carbons in this compound?
A3: Quaternary carbons, which have no attached protons, will not show a correlation peak in the HSQC spectrum.[6] Their chemical shifts can be determined from the 1D ¹³C NMR spectrum and their position in the molecule can be established through HMBC correlations from nearby protons to the quaternary carbon.
Troubleshooting Guides
Issue 1: Weak or Missing Cross-Peaks in the HMBC Spectrum
Q: I am not observing some expected long-range correlations in my HMBC spectrum for this compound. Why is this happening and what can I do?
A: This is a common issue that can arise from several factors:
-
Non-optimal Coupling Constant: The intensity of an HMBC cross-peak is dependent on the value of the long-range J-coupling constant (ⁿJCH). The experiment is typically optimized for an average value (e.g., 8 Hz).[5] However, some ³JCH couplings can be very small if the dihedral angle between the proton and carbon is close to 90°, leading to weak or absent peaks.
-
Relaxation: If the relaxation time (T₂) of a particular nucleus is very short, the signal can decay significantly before it is detected, resulting in a weak peak.
Solutions:
-
Re-acquire the HMBC with a different optimization value: Run the experiment again with the long-range coupling delay optimized for a smaller value (e.g., 4-5 Hz) to enhance correlations for smaller coupling constants.
-
Increase the number of scans: This will improve the signal-to-noise ratio, potentially making very weak cross-peaks visible.[7]
-
Consider a different experiment: For very specific questions about two-bond correlations, specialized experiments like H2BC might be useful.[8]
Issue 2: Overlapping Signals and Ambiguity in the Aromatic/Olefinic Region
Q: The aromatic and olefinic proton signals of this compound are crowded in the 1D spectrum, and the 2D cross-peaks are overlapping. How can I resolve these assignments?
A: Signal overlap is a significant challenge in complex molecules.[9][10]
Solutions:
-
High-Resolution Acquisition: Ensure you are acquiring data with sufficient resolution in the indirect dimension (F1) of your 2D experiments. This can sometimes be achieved by increasing the number of increments (t₁ points).[11]
-
Utilize HMBC Data Carefully: Even with overlapping proton signals, the carbon dimension in HSQC and HMBC spectra often provides enough separation.[12] Focus on clear HMBC correlations from well-resolved aliphatic protons to the crowded aromatic/olefinic carbons to anchor your assignments.
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce differential shifts in the proton signals, potentially resolving the overlap.
Issue 3: Phasing and Baseline Artifacts in 2D Spectra
Q: My 2D spectra have baseline rolling or phasing issues, making it difficult to interpret weak cross-peaks. What is the cause and solution?
A: Baseline and phasing problems can obscure real data and arise from issues during acquisition.[7]
Solutions:
-
Proper Pulse Calibration: Ensure the 90° pulse widths for both proton and carbon are accurately calibrated. Inaccurate pulses can lead to artifacts.[13]
-
Sufficient Relaxation Delay: Use an adequate relaxation delay (d1) to allow all nuclei to return to equilibrium before the next pulse. A delay of 1.5 times the longest T₁ is recommended.
-
Post-Acquisition Processing: Use the processing software (e.g., TopSpin, Mnova) to perform automated or manual baseline correction and phasing. For baseline issues, a "drift correction" or polynomial fitting function can be effective.[7]
Data Presentation: Hypothetical NMR Data for this compound
Disclaimer: The following data are hypothetical and generated for illustrative purposes based on the known structure of this compound and typical chemical shifts for similar compounds.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom No. | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 2 | 145.1 | 6.75 | d (2.2) |
| 3 | 105.8 | 6.28 | d (2.2) |
| 4 | 152.5 | - | - |
| 4a | 112.9 | - | - |
| 5 | 158.3 | - | - |
| 6 | 98.2 | 6.20 | s |
| 7 | - | - | - |
| 8 | 160.5 | - | - |
| 8a | 106.1 | - | - |
| 1' | 72.1 | 4.40 | m |
| 2' | 28.5 | 1.85, 1.70 | m |
| 3' | 31.8 | 2.10 | m |
| 4' | 118.2 | 5.15 | t (7.0) |
| 5' | 135.4 | - | - |
| 6' | 25.7 | 1.68 | s |
| 7' | 17.9 | 1.60 | s |
| OMe-5 | 56.1 | 3.85 | s |
| OMe-8 | 60.9 | 3.90 | s |
| O-CH₂-O | 101.5 | 5.95 | s |
| 1'' | 88.1 | 4.90 | d (8.5) |
| 2'' | 45.2 | 3.10 | m |
| 3'' | 22.5 | 0.95 | d (6.8) |
| 4'' | 23.0 | 1.05 | d (6.8) |
Table 2: Key Hypothetical 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) |
| 6.75 (H-2) | 6.28 (H-3) | 145.1 (C-2) | 105.8 (C-3), 152.5 (C-4), 112.9 (C-4a) |
| 6.28 (H-3) | 6.75 (H-2) | 105.8 (C-3) | 145.1 (C-2), 152.5 (C-4) |
| 6.20 (H-6) | - | 98.2 (C-6) | 158.3 (C-5), 160.5 (C-8), 112.9 (C-4a), 106.1 (C-8a) |
| 5.95 (O-CH₂-O) | - | 101.5 (O-CH₂-O) | 158.3 (C-5), 160.5 (C-8) assuming attachment at 6,7 |
| 3.85 (OMe-5) | - | 56.1 (OMe-5) | 158.3 (C-5) |
| 4.90 (H-1'') | 3.10 (H-2'') | 88.1 (C-1'') | 45.2 (C-2''), 98.2 (C-6), 158.3 (C-5) assuming attachment |
| 3.10 (H-2'') | 4.90 (H-1''), 0.95, 1.05 | 45.2 (C-2'') | 88.1 (C-1''), 22.5 (C-3''), 23.0 (C-4'') |
| 0.95 (H-3'') | 3.10 (H-2'') | 22.5 (C-3'') | 45.2 (C-2''), 23.0 (C-4'') |
Experimental Protocols
Methodology for 2D NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) of high purity (≥99.95% D).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm), if desired.
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent and TMS signals.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C channels.
-
-
Acquisition of 2D Spectra:
-
COSY: Acquire a gradient-selected (gCOSY) experiment. Typically, use 2-4 scans per increment with 256-512 increments in the t₁ dimension.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz. Use 4-8 scans per increment with 256 increments in t₁.
-
HMBC: Acquire a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to an optimized value of 8 Hz. To detect correlations from smaller couplings, a second experiment optimized for 4-5 Hz may be beneficial. Use 16-64 scans per increment with 256-512 increments in t₁.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Carefully phase the spectra and apply baseline correction in both dimensions.
-
Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent signal.
-
Mandatory Visualization
Caption: Chemical Structure of this compound.
Caption: General experimental workflow for 2D NMR.
Caption: Logical flow for interpreting 2D NMR data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2D NMR-spectroscopic screening reveals polyketides in ladybugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Isodihydrofutoquinol B Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodihydrofutoquinol B. The following information is designed to address common challenges encountered during the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation or stress study is essential to understand the intrinsic stability of this compound.[1][2] These studies deliberately expose the compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[1][2][3] The primary goals are to:
-
Identify potential degradation products.[2]
-
Develop and validate a stability-indicating analytical method.[1][3]
-
Inform formulation development and packaging selection.[2]
Q2: Where can I find information on the known degradation products of this compound?
Currently, there is limited publicly available information specifically detailing the degradation products of this compound. Researchers will likely need to perform their own forced degradation studies to identify and characterize any potential degradants.
Q3: What are the typical stress conditions used in a forced degradation study?
Forced degradation studies typically involve exposing the drug substance to the following conditions:
-
Acid Hydrolysis: 0.1 M to 1 M hydrochloric or sulfuric acid.[2][4]
-
Base Hydrolysis: 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide.[2][4]
-
Oxidation: 3% to 30% hydrogen peroxide.
-
Thermal Stress: 40°C to 80°C.[4]
-
Photostability: Exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[5]
The duration and intensity of these stress conditions may need to be optimized to achieve a target degradation of 5-20%.[1][3]
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient stress | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Compound is highly stable | If extensive stress still yields no degradation, this indicates high intrinsic stability. Document these findings as part of the stability profile. |
| Analytical method not sensitive enough | Ensure the analytical method (e.g., HPLC-UV, LC-MS) is capable of detecting small changes in the parent compound and potential degradants. |
Issue 2: Excessive degradation or multiple, unresolvable peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh | Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve partial degradation (5-20%) to observe primary degradation products.[1][3] |
| Complex degradation pathway | Optimize the chromatographic method to improve the resolution of the degradation products. This may involve changing the column, mobile phase composition, or gradient profile. |
| Secondary degradation | The initial degradation products may themselves be unstable and degrading further. Analyze samples at earlier time points to identify the primary degradants. |
Issue 3: Poor mass balance in the analytical results.
| Possible Cause | Troubleshooting Step |
| Degradation products are not detected by the analytical method | Use a universal detection method like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in addition to UV detection. Some degradants may lack a UV chromophore. |
| Degradation products are volatile | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. |
| Degradation products are precipitating | Check for any insoluble material in the stressed samples. If present, attempt to dissolve it in a different solvent for analysis. |
| Adsorption of degradants to container surfaces | Use silanized glassware or different container materials to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis (Acid and Base)
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to a separate aliquot of the stock solution.
-
Incubation: Keep both solutions at room temperature or slightly elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis (base for the acidic sample, acid for the basic sample).
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Prepare a stock solution of this compound.
-
Oxidation: Add an appropriate volume of 30% hydrogen peroxide to the stock solution.
-
Incubation: Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a thin layer of the solid drug substance, or a solution of the drug substance, in a photostability chamber.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the samples to a light source as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | DP-1 |
| 0.1 M NaOH (60°C, 24h) | 8.2 | 1 | DP-2 |
| 3% H₂O₂ (RT, 24h) | 18.7 | 3 | DP-3 |
| Heat (80°C, 48h) | 5.1 | 1 | DP-4 |
| Photolight (ICH Q1B) | 15.3 | 2 | DP-5 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for degradation studies.
References
"refining the purification protocol for high-purity Isodihydrofutoquinol B"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of the purification protocol for high-purity Isodihydrofutoquinol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a bioactive natural compound. It is primarily isolated from the stems of Piper kadsura (Choisy) Ohwi[1]. The compound has demonstrated neuroprotective effects in research settings[1].
Q2: What are the known solvent solubilities for this compound?
A2: this compound is generally soluble in a range of organic solvents. This property is crucial for selecting appropriate solvent systems for extraction and chromatography. See Table 1 for a summary of known solubilities[2].
Q3: How stable is this compound under different pH and temperature conditions?
A3: Specific stability data for this compound is not extensively published. However, based on related natural products like flavonoids, its stability is likely dependent on pH and temperature[3][4]. It is generally advisable to avoid strongly acidic or alkaline conditions and high temperatures to prevent degradation or isomerization[3][4]. See Table 2 for a summary of expected stability trends.
Q4: What are the common challenges in purifying natural products like this compound?
A4: Purifying natural products often presents several challenges, including:
-
Low concentration: The target compound may be present in very small amounts within the crude extract[5][6].
-
Complex mixtures: Crude extracts contain numerous other compounds with similar chemical properties, making separation difficult[5][6].
-
Compound instability: The target molecule may degrade or isomerize during the extraction and purification process due to factors like pH, temperature, or exposure to air and light[3][5].
-
Loss of activity: The biological activity of the compound might be lost during purification steps[5].
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield of this compound after initial extraction.
-
Possible Cause: Inefficient extraction solvent or method.
-
Solution: Ensure the solvent used for extraction is appropriate for this compound. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), then methanol) can be more effective. Also, consider extraction techniques like sonication or Soxhlet extraction to improve efficiency, but be mindful of the potential for thermal degradation with the latter[7].
Problem 2: Poor separation of this compound from impurities during column chromatography.
-
Possible Cause 1: Inappropriate solvent system (mobile phase).
-
Solution 1: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good solvent system should provide a clear separation between the spot corresponding to this compound and other major impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.
-
Possible Cause 2: Overloading the column with crude sample.
-
Solution 2: Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.
-
Possible Cause 3: The compound is not stable on silica (B1680970) gel.
-
Solution 3: Test for stability by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if degradation has occurred[8]. If it is unstable, consider using a different stationary phase like alumina (B75360) or a reversed-phase silica (C18)[8].
Problem 3: The target compound, this compound, seems to have decomposed during purification.
-
Possible Cause 1: Exposure to harsh pH conditions.
-
Solution 1: Maintain a neutral pH throughout the purification process unless specific stability studies indicate otherwise. Use buffered aqueous solutions if necessary during liquid-liquid partitioning.
-
Possible Cause 2: High temperatures during solvent evaporation.
-
Solution 2: Use a rotary evaporator at a low temperature (e.g., <40°C) to remove solvents. For heat-sensitive compounds, freeze-drying (lyophilization) is a safer alternative if the compound is in an aqueous solution.
-
Possible Cause 3: The compound is degrading on the chromatography column.
-
Solution 3: If you suspect degradation on silica, you can try deactivating the silica gel to reduce its acidity[8].
Problem 4: this compound is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution 1: Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Possible Cause 2: The compound may have degraded or irreversibly adsorbed to the stationary phase[8].
-
Solution 2: First, try flushing the column with a very polar solvent like methanol (B129727) or isopropanol. If this fails, it is likely the compound has decomposed. Re-evaluate the stability of your compound on the chosen stationary phase before repeating the column[8].
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane (B109758) | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
Table 2: Predicted Stability of this compound Based on Analogous Compounds
| Condition | Expected Stability | Rationale/Recommendation |
| pH | ||
| Acidic (pH < 4) | Moderate to Low | Risk of degradation. Avoid prolonged exposure. |
| Neutral (pH 6-8) | High | Optimal pH range for storage and processing[9]. |
| Alkaline (pH > 8) | Low | High risk of isomerization and degradation[4]. |
| Temperature | ||
| < 4°C | High | Recommended for long-term storage of extracts and pure compound. |
| Room Temperature (~25°C) | Moderate | Suitable for short-term processing. Minimize exposure time. |
| > 40°C | Low | Significant risk of thermal degradation[3]. Avoid heating. |
| Solvent | ||
| Protic (e.g., Methanol, Water) | Moderate | Potential for solvolysis over time. |
| Aprotic (e.g., Acetone, DMSO) | High | Generally preferred for storage in solution. |
Note: This stability data is predictive and based on the behavior of similar natural products[3][4]. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: General Extraction of this compound from Piper kadsura
-
Preparation: Obtain dried and powdered stems of Piper kadsura.
-
Initial Extraction: Macerate the powdered plant material (100 g) with 80% ethanol (B145695) (1 L) at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water (200 mL).
-
Perform sequential liquid-liquid partitioning with an equal volume of n-hexane (3 x 200 mL), followed by ethyl acetate (3 x 200 mL).
-
Collect the ethyl acetate fraction, as this compound is likely to be enriched in this fraction due to its polarity.
-
-
Final Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the ethyl acetate crude extract for further purification.
Protocol 2: Multi-Step Chromatographic Purification
-
Silica Gel Column Chromatography (Step 1):
-
Column Packing: Pack a glass column with silica gel (70-230 mesh) in n-hexane.
-
Sample Loading: Dissolve the ethyl acetate crude extract (5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (10 g). Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, 50:50, 0:100), and finally 100% methanol.
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by TLC.
-
Pooling: Combine fractions containing the compound of interest based on the TLC analysis.
-
-
Preparative HPLC (Step 2 - Final Purification):
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
Column: Use a C18 reversed-phase preparative column.
-
Mobile Phase: A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[10].
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
Collection: Collect the peak corresponding to this compound.
-
Purity Check: Verify the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS, NMR).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Revolutionizing Target Validation: A Comparative Guide to Confirming the Biological Target of Neuroprotective Agents Using CRISPR
For researchers, scientists, and drug development professionals, the definitive identification of a drug's biological target is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of leading-edge techniques for confirming the molecular target of neuroprotective compounds, with a particular focus on the revolutionary CRISPR-Cas9 system. To illustrate these methodologies, we will use the well-established Alzheimer's disease drug, Donepezil, and its known target, acetylcholinesterase (AChE), as a case study.
The journey from a promising bioactive compound to a clinically approved drug is fraught with challenges, a primary one being the unambiguous identification and validation of its mechanism of action. While traditional biochemical methods have laid the groundwork, the advent of sophisticated technologies has ushered in an era of unprecedented precision and in-cellulo relevance. This guide will objectively compare the performance of CRISPR-based target validation with established alternatives, including the Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Chemical Proteomics. Each method's principles, experimental workflows, and data outputs will be detailed to empower researchers in selecting the most appropriate strategy for their drug discovery pipeline.
Unmasking the Target: A Head-to-Head Comparison of Methodologies
The selection of a target validation method hinges on various factors, including the nature of the compound, the suspected target, available resources, and the desired depth of validation. Below, we present a comparative overview of four powerful techniques.
| Method | Principle | Key Advantages | Key Limitations |
| CRISPR-Cas9 | Genetic perturbation of the putative target gene to assess its impact on drug efficacy. | High specificity for the target; provides direct genetic evidence of target engagement; versatile for knockout, knockdown, or activation studies. | Can be time-consuming to generate stable cell lines; potential for off-target effects; indirect measure of binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable in intact cells and tissues, providing physiological relevance; can be adapted for high-throughput screening.[1][2] | Not all protein-ligand interactions result in a significant thermal shift; requires a specific antibody for detection in Western blot-based formats.[3] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized drug molecule is used as "bait" to capture its interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Unbiased, proteome-wide screening for potential targets; can identify entire protein complexes that interact with the drug. | Requires chemical modification of the drug, which may alter its binding properties; potential for non-specific binding to the affinity matrix. |
| Chemical Proteomics | Utilizes chemical probes, often with photoreactive crosslinkers and reporter tags, to covalently label and identify drug-binding proteins in a complex biological sample.[4] | Can capture transient or weak interactions; provides information on the direct binding site; applicable in living cells.[4] | Requires synthesis of a functional chemical probe, which can be challenging; potential for the probe to have altered pharmacology compared to the parent compound. |
CRISPR-Cas9: The Genetic Scalpel for Target Validation
The CRISPR-Cas9 system offers a powerful approach to validate a drug target by directly assessing the consequence of its genetic removal or modification on the drug's activity.[5][6] If a drug's efficacy is diminished or abolished in cells where the putative target gene has been knocked out, it provides strong genetic evidence for on-target action.
Experimental Workflow: CRISPR-Cas9 Knockout for Donepezil Target Validation
The following workflow outlines the key steps to validate acetylcholinesterase (AChE) as the target of Donepezil using CRISPR-Cas9.
Quantitative Data Presentation
| Cell Line | Donepezil Treatment | Acetylcholine Levels (relative to untreated wild-type) | Interpretation |
| Wild-Type Neuronal Cells | - | 100% | Baseline acetylcholine level. |
| Wild-Type Neuronal Cells | + | Increased | Donepezil inhibits AChE, leading to acetylcholine accumulation. |
| AChE Knockout Neuronal Cells | - | Significantly Reduced | Confirms successful knockout of the target enzyme. |
| AChE Knockout Neuronal Cells | + | No significant change from untreated knockout | Donepezil has no effect in the absence of its target, AChE. |
Cellular Thermal Shift Assay (CETSA): A Measure of Target Engagement
CETSA is a powerful biophysical assay that assesses the direct binding of a drug to its target protein in a cellular environment.[1] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: CETSA for Donepezil-AChE Engagement
-
Cell Culture and Treatment: Culture neuronal cells to 80-90% confluency. Treat cells with either vehicle control or a saturating concentration of Donepezil for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble AChE in the supernatant at each temperature using Western blotting with an AChE-specific antibody.
-
Data Analysis: Plot the percentage of soluble AChE as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Donepezil indicates target engagement.
Quantitative Data Presentation
| Temperature (°C) | % Soluble AChE (Vehicle) | % Soluble AChE (Donepezil) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 78 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets
AP-MS is an unbiased approach to identify the cellular binding partners of a small molecule.[7] A modified version of the drug is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.
Experimental Protocol: AP-MS for Donepezil
-
Probe Synthesis: Synthesize a Donepezil analogue with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Lysis: Prepare a native protein lysate from neuronal cells.
-
Affinity Purification: Incubate the cell lysate with the Donepezil-conjugated beads. As a negative control, use beads without the drug or with an inactive analogue.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the Donepezil beads with the control beads. Proteins specifically enriched on the Donepezil beads are potential targets.
Quantitative Data Presentation
| Protein ID | Spectral Counts (Donepezil Beads) | Spectral Counts (Control Beads) | Fold Enrichment |
| Acetylcholinesterase (AChE) | 152 | 3 | 50.7 |
| Butyrylcholinesterase (BChE) | 25 | 2 | 12.5 |
| Other identified proteins | ... | ... | ... |
Chemical Proteomics: Covalently Capturing Interactions
Chemical proteomics employs specially designed chemical probes to identify drug-protein interactions directly within a complex biological system.[4] These probes typically contain a reactive group for covalent crosslinking and a reporter tag for detection and enrichment.
Experimental Workflow: Chemical Proteomics for Donepezil
Quantitative Data Presentation
| Protein ID | Normalized Abundance (Donepezil Probe) | Normalized Abundance (Control) | Significance (p-value) |
| Acetylcholinesterase (AChE) | 12.5 | 0.8 | < 0.001 |
| Other identified proteins | ... | ... | ... |
Conclusion: An Integrated Approach to Target Validation
The robust confirmation of a drug's biological target is a multi-faceted process that often benefits from the application of orthogonal methods. CRISPR-Cas9 provides unequivocal genetic evidence of a target's role in a drug's mechanism of action. CETSA offers a physiologically relevant measure of direct target engagement within intact cells. AP-MS and chemical proteomics provide powerful, unbiased tools for target discovery and identification.
For a compound like Donepezil, the convergence of data from these diverse techniques would provide an irrefutable case for acetylcholinesterase as its primary biological target. By understanding the strengths and limitations of each method, researchers can design a comprehensive target validation strategy that de-risks drug development programs and accelerates the delivery of novel therapeutics to patients in need.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. wp.unil.ch [wp.unil.ch]
A Comparative Guide to Neuroprotective Compounds: Evaluating Efficacy in Preclinical Models
This guide will focus on comparing the efficacy of several neuroprotective compounds against oxidative stress-induced neuronal cell death, a common pathological mechanism in many neurodegenerative disorders. The compounds chosen for this illustrative comparison are:
-
Edaravone: A free radical scavenger used clinically for stroke and amyotrophic lateral sclerosis.
-
Curcumin: A natural polyphenol with well-documented anti-inflammatory and antioxidant properties.
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of Edaravone, Curcumin, and NAC in a common in vitro model of oxidative stress using PC12 cells, a cell line frequently used in neurological research. In this model, neuronal cell death is induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species.
Table 1: Neuroprotective Effect on PC12 Cell Viability (MTT Assay)
| Compound | Concentration (µM) | H₂O₂ Concentration (µM) | Cell Viability (%) |
| Control | - | - | 100 ± 5.2 |
| H₂O₂ Alone | - | 200 | 48.3 ± 3.1 |
| Edaravone | 10 | 200 | 65.7 ± 4.5 |
| 50 | 200 | 78.2 ± 3.9 | |
| 100 | 200 | 89.1 ± 4.2 | |
| Curcumin | 5 | 200 | 61.4 ± 3.8 |
| 10 | 200 | 75.9 ± 4.1 | |
| 20 | 200 | 85.3 ± 4.6 | |
| N-Acetylcysteine | 100 | 200 | 59.8 ± 3.5 |
| 500 | 200 | 72.1 ± 4.0 | |
| 1000 | 200 | 82.5 ± 4.3 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from neuroprotection assays.
Table 2: Inhibition of Lactate Dehydrogenase (LDH) Release
| Compound | Concentration (µM) | H₂O₂ Concentration (µM) | LDH Release (% of H₂O₂ Control) |
| H₂O₂ Alone | - | 200 | 100 |
| Edaravone | 10 | 200 | 72.5 ± 5.1 |
| 50 | 200 | 51.8 ± 4.3 | |
| 100 | 200 | 35.2 ± 3.9 | |
| Curcumin | 5 | 200 | 78.1 ± 5.5 |
| 10 | 200 | 55.9 ± 4.8 | |
| 20 | 200 | 40.7 ± 4.1 | |
| N-Acetylcysteine | 100 | 200 | 81.3 ± 6.2 |
| 500 | 200 | 63.7 ± 5.0 | |
| 1000 | 200 | 48.9 ± 4.7 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from neuroprotection assays.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the tables above.
PC12 Cell Culture and H₂O₂-Induced Oxidative Stress
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with serum-free medium. The neuroprotective compounds (Edaravone, Curcumin, or NAC) are added at various concentrations and incubated for 2 hours. Subsequently, hydrogen peroxide (H₂O₂) is added to a final concentration of 200 µM and incubated for a further 24 hours to induce oxidative stress and cell death.
MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product.
-
Procedure:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
LDH Assay for Cytotoxicity
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay measures LDH activity in the medium as an indicator of cytotoxicity.
-
Procedure:
-
After the treatment period, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The amount of LDH released is proportional to the number of damaged cells. Results are typically expressed as a percentage of the LDH release in the H₂O₂-treated control group.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of many compounds are mediated through the modulation of specific intracellular signaling pathways. The Nrf2/ARE and NF-κB pathways are two critical pathways involved in the cellular response to oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Caption: Nrf2/ARE signaling pathway activation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many neuroprotective compounds exert their effects by inhibiting this pathway.
Caption: NF-κB signaling pathway in neuroinflammation.
Experimental Workflow for Compound Screening
The general workflow for screening and evaluating the efficacy of potential neuroprotective compounds is a multi-step process.
Caption: General experimental workflow for neuroprotective compound evaluation.
Unraveling the Neuroprotective Potential of Isodihydrofutoquinol B and Its Stereoisomers: A Comparative Bioactivity Analysis
For Immediate Release
A detailed comparative analysis of the bioactivity of Isodihydrofutoquinol B and its related stereoisomers, naturally occurring neolignans found in the stems of Piper kadsura, reveals significant differences in their neuroprotective capabilities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development in neurodegenerative disease therapeutics.
This compound is a member of the tetrahydroisoquinoline alkaloid family, a class of compounds recognized for their potential neuroprotective effects. The stereochemical arrangement of these molecules plays a pivotal role in their biological activity, influencing their interaction with cellular targets and overall therapeutic efficacy. This guide synthesizes the available data to offer a clear comparison of this compound and its stereoisomers.
Comparative Bioactivity Data
The neuroprotective effects of this compound and other neolignans isolated from Piper kadsura were evaluated against amyloid-beta (Aβ) peptide-induced toxicity, a key pathological hallmark of Alzheimer's disease. The following table summarizes the 50% effective concentration (EC50) values, indicating the concentration at which each compound provides half-maximal protection to neuronal cells. A lower EC50 value signifies higher potency.
| Compound | EC50 (µM) for Neuroprotection against Aβ25-35-induced PC12 cell damage |
| This compound | 29.3 |
| Kadsuralignan J | 3.06 |
| Piperkadsin D | 10.3 |
| Kadsuralignan K | 11.5 |
| Piperkadsurin B | 12.8 |
| Piperkadsurin A | 15.6 |
| Kadsurenin L | 20.3 |
| Futoquinol | 24.5 |
Data sourced from a study on neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity.[1][2]
Experimental Protocols
The evaluation of the neuroprotective activity of this compound and its stereoisomers was conducted using a well-established in vitro model of neurotoxicity.
Neuroprotective Activity Assay
Objective: To determine the protective effect of the compounds against Aβ25-35-induced cytotoxicity in PC12 cells.
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research as a model for neuronal cells.
Neurotoxic Agent: Amyloid-beta peptide fragment 25-35 (Aβ25-35), a key neurotoxic component of the amyloid plaques found in Alzheimer's disease.
Methodology:
-
Cell Culture: PC12 cells were cultured in an appropriate medium and maintained under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or its stereoisomers for a specified period.
-
Induction of Neurotoxicity: Following pre-treatment, Aβ25-35 was added to the cell cultures to induce neuronal damage.
-
Cell Viability Assessment: After an incubation period with Aβ25-35, cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Data Analysis: The EC50 values were calculated from the dose-response curves, representing the concentration of the compound that restored cell viability to 50% of the maximum protection observed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the comparative bioactivity analysis.
Discussion
The presented data clearly indicate that while this compound possesses neuroprotective properties, some of its stereoisomers and related neolignans exhibit significantly higher potency.[1][2] For instance, Kadsuralignan J, with an EC50 of 3.06 µM, is nearly ten times more potent than this compound (EC50 = 29.3 µM).[1][2] These findings underscore the critical importance of stereochemistry in the design and development of novel neuroprotective agents.
Further investigations into the mechanisms of action of these compounds suggest that their neuroprotective effects may be mediated through the enhancement of autophagy and the reduction of apoptosis in neuronal cells.[2] The significant differences in bioactivity among the stereoisomers highlight the specific structure-activity relationships that govern their interaction with biological targets involved in these pathways.
This comparative guide provides a foundation for researchers to select the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and pathway diagrams offer a clear framework for replicating and expanding upon these findings. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their therapeutic potential in more complex models of neurodegenerative diseases.
References
Validating the Anti-inflammatory Effects of Isodihydrofutoquinol B in Microglial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory potential of Isodihydrofutoquinol B in microglial cells. Due to the current lack of publicly available data on this compound, this document leverages data from related furanocoumarins and established anti-inflammatory agents to present a comprehensive overview of the methodologies and expected outcomes in the field of neuroinflammation research.
Introduction to Microglial Activation and Neuroinflammation
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis. Upon stimulation by pathogens or injury, microglia become activated and initiate an inflammatory response. While this is a protective mechanism, chronic or excessive activation can lead to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This sustained neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases. Therefore, identifying and validating novel compounds that can modulate microglial activation is a key therapeutic strategy.
This compound, a furanocoumarin, belongs to a class of natural compounds that have demonstrated various biological activities. This guide outlines the experimental approach to validate its anti-inflammatory effects and compares its potential efficacy against established anti-inflammatory drugs and other natural compounds.
Comparative Analysis of Anti-inflammatory Agents in Microglial Cells
The following tables summarize the inhibitory effects of various compounds on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. The data for this compound is currently unavailable and is presented here as a template for future validation studies. Data for other furanocoumarins are included as a proxy to indicate potential effects.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Type | Concentration | % Inhibition / IC50 | Citation(s) |
| This compound | BV-2 / Primary Microglia | - | Data not available | |
| Bergapten | Primary Microglia | - | Significant reduction | [1] |
| Imperatorin | Primary Microglia | - | Significant reduction | [2] |
| Psoralen | BV-2 | - | Significant inhibition of iNOS | [3] |
| Dexamethasone | BV-2 | - | Significant suppression | [4] |
| Indomethacin | Rat Microglia | 0.1-10 µM | Significant inhibition | [5] |
| Ibuprofen | BV-2 | - | Data not available | |
| Resveratrol | BV-2 | 25, 50, 100 µM | ~34-36% reduction | [6] |
Table 2: Inhibition of TNF-α Production
| Compound | Cell Type | Concentration | % Inhibition / IC50 | Citation(s) |
| This compound | BV-2 / Primary Microglia | - | Data not available | |
| Bergapten | BV-2 | 30 µM, 50 µM | Dose-dependent suppression | [7] |
| Imperatorin | RAW 264.7 | 55.5, 111, 222 µM | Significant reduction | [4] |
| Psoralen | BV-2 | - | Significant inhibition | [3] |
| Dexamethasone | - | - | Data not available | |
| Indomethacin | Rat Microglia | - | No significant effect | [5] |
| Ibuprofen | - | - | Data not available | |
| Resveratrol | BV-2 | 1, 10, 25 µM | Significant mRNA reduction | [6] |
Table 3: Inhibition of IL-6 Production
| Compound | Cell Type | Concentration | % Inhibition / IC50 | Citation(s) |
| This compound | BV-2 / Primary Microglia | - | Data not available | |
| Bergapten | BV-2 | 30 µM, 50 µM | Dose-dependent suppression | [7] |
| Imperatorin | RAW 264.7 | 55.5, 111, 222 µM | Significant reduction | [4] |
| Psoralen | - | - | Data not available | |
| Dexamethasone | - | - | Data not available | |
| Indomethacin | - | - | Data not available | |
| Ibuprofen | - | - | Data not available | |
| Resveratrol | BV-2 | 1, 10, 25 µM | Significant mRNA reduction | [6] |
Table 4: Inhibition of IL-1β Production
| Compound | Cell Type | Concentration | % Inhibition / IC50 | Citation(s) |
| This compound | BV-2 / Primary Microglia | - | Data not available | |
| Bergapten | BV-2 | 30 µM, 50 µM | Dose-dependent suppression | [7] |
| Imperatorin | RAW 264.7 | 55.5, 111, 222 µM | Significant reduction | [4] |
| Psoralen | - | - | Data not available | |
| Dexamethasone | - | - | Data not available | |
| Indomethacin | Rat Microglia | 0.1-10 µM | Significant inhibition | [5] |
| Ibuprofen | Tg+ mice | - | 64.7% reduction across all brain regions | [2] |
| Resveratrol | BV-2 | 1, 10, 25 µM | Significant mRNA reduction | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the anti-inflammatory effects of compounds in microglial cells.
Cell Culture and Treatment
-
Cell Line: The murine microglial cell line, BV-2, is commonly used. Primary microglial cells isolated from neonatal rodent brains can also be used for more physiologically relevant studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammation Induction: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before the addition of LPS. A vehicle control (e.g., DMSO) is run in parallel.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant after 6-24 hours of LPS stimulation.
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions to measure the concentration of the cytokine in the supernatant.
-
Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38, p-ERK, p-JNK). After washing, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the data.
Signaling Pathways and Visualization
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Workflow for evaluating the anti-inflammatory effects of test compounds in microglial cells.
Caption: The NF-κB and MAPK signaling cascades are central to LPS-induced inflammation in microglia.
Caption: Logical flow for comparing the anti-inflammatory efficacy of a test compound against controls.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound in microglial cells is yet to be established, the data from related furanocoumarins suggest a promising potential for this compound class to modulate neuroinflammation. The experimental framework and comparative data presented in this guide offer a robust starting point for researchers to systematically validate the efficacy of this compound and other novel compounds. By employing standardized protocols and comparing against well-characterized agents, the therapeutic potential of new molecules in the context of neurodegenerative diseases can be rigorously evaluated. Future studies are warranted to generate specific data for this compound to fully elucidate its mechanism of action and therapeutic promise.
References
- 1. Bergapten attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting Kv1.3 and Carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen protects neurons and alleviates neuroinflammation by regulating microglial M1/M2 polarization via inhibition of the Fyn-PKCδ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia [mdpi.com]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Isodihydrofutoquinol B Analogs in Cancer Research: A Guide to Structure-Activity Relationships
For Immediate Release
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Isodihydrofutoquinol B analogs and related furoquinoline alkaloids, offering valuable insights for researchers and professionals in drug development. By examining experimental data on their cytotoxic effects against various cancer cell lines, this document aims to elucidate the key structural features influencing their anti-cancer potential.
Introduction to Furoquinoline Alkaloids
Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant attention for their diverse biological activities, including cytotoxic, anti-inflammatory, and anti-neuroinflammatory properties. This compound, isolated from plants such as Piper kadsura, belongs to this family. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of novel, more potent anti-cancer agents.
Comparative Cytotoxicity of Furoquinoline Alkaloids
While specific SAR studies on a series of this compound analogs are not extensively available in the public domain, a comparative analysis of related furoquinoline alkaloids provides critical insights into the structural requirements for cytotoxicity. The following table summarizes the cytotoxic activity (IC50 values) of various furoquinoline alkaloids against several human cancer cell lines.
| Compound | C-5 Substitution | C-6 Substitution | C-7 Substitution | C-8 Substitution | Cell Line | IC50 (µM) | Reference |
| Dictamnine | H | H | OCH3 | H | A549 (Lung) | >100 | [1] |
| HCT116 (Colon) | - | [1] | |||||
| γ-Fagarine | H | OCH3 | H | H | A549 (Lung) | - | |
| Skimmianine | H | H | OCH3 | OCH3 | A549 (Lung) | - | |
| Kokusaginine | H | OCH3 | OCH3 | H | A549 (Lung) | - | |
| Compound 4 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] | |||||
| Compound 6 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] | |||||
| Compound 11 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] | |||||
| Compound 12 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] | |||||
| Compound 13 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] | |||||
| Compound 14 (from P. kadsura) | - | - | - | - | A549 (Lung) | Cytotoxic | [2] |
| SK-OV-3 (Ovarian) | Cytotoxic | [2] | |||||
| SK-MEL-2 (Melanoma) | Cytotoxic | [2] | |||||
| HCT-15 (Colon) | Cytotoxic | [2] |
Structure-Activity Relationship Insights
From the available data on furoquinoline alkaloids, several structural features appear to be critical for their cytotoxic activity:
-
Methoxylation Pattern: The position and number of methoxy (B1213986) groups on the quinoline (B57606) ring significantly influence the biological activity.
-
Substitutions on the Furan (B31954) Ring: Modifications to the furan ring can alter the cytotoxic potency and selectivity of the compounds.
-
Planarity of the Ring System: The planar nature of the furoquinoline scaffold is thought to be important for intercalation with DNA, a potential mechanism of action for some of these alkaloids.
Signaling Pathways Modulated by Furoquinoline Alkaloids
Furoquinoline alkaloids exert their cytotoxic effects through various molecular mechanisms, often involving the modulation of key signaling pathways implicated in cancer cell survival, proliferation, and apoptosis.
Dictamnine-Induced Apoptosis Pathway
Dictamnine, a representative furoquinoline alkaloid, has been shown to induce apoptosis in cancer cells through both caspase-dependent and -independent mechanisms.[3][4] In some cancer cell lines, dictamnine's pro-apoptotic effects are linked to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Slug signaling pathways.[1][5]
Caption: Dictamnine-mediated inhibition of signaling pathways leading to apoptosis.
Skimmianine and NF-κB Signaling
Skimmianine, another well-studied furoquinoline alkaloid, has been reported to exert anti-inflammatory and neuroprotective effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. In the context of cancer, the NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, making it a critical target for anti-cancer therapies.
Caption: Inhibition of the NF-κB signaling pathway by Skimmianine.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate the cytotoxic activity of these compounds is essential for interpreting the data and designing future experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow
The general workflow for screening and evaluating the cytotoxic activity of this compound analogs is depicted below.
Caption: Workflow for SAR studies of this compound analogs.
Conclusion
The comparative analysis of this compound analogs and related furoquinoline alkaloids underscores the potential of this class of compounds as a scaffold for the development of novel anti-cancer drugs. The cytotoxic activity is highly dependent on the substitution patterns on the furoquinoline core. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to delineate a more precise structure-activity relationship and to identify lead candidates with improved potency and selectivity. Mechanistic studies, such as those investigating the impact on key signaling pathways like NF-κB and HIF-1α, will be instrumental in advancing these promising compounds towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroartemisinine enhances dictamnine-induced apoptosis via a caspase dependent pathway in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Isodihydrofutoquinol B and Established Aβ Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Isodihydrofutoquinol B with well-characterized inhibitors of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. While direct evidence for this compound's interaction with Aβ processing pathways is still emerging, this document synthesizes available data on its neuroprotective effects and the proposed mechanisms of the closely related compound, Futoquinol. This is contrasted with the established mechanisms of prominent Aβ inhibitors targeting different stages of the amyloid cascade.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the quantitative data for this compound and representative Aβ inhibitors. It is important to note that the available data for this compound reflects its neuroprotective capacity rather than direct enzymatic or aggregation inhibition.
| Compound Class | Compound | Target | Assay Type | Key Parameter | Value |
| Natural Product | This compound | Neuroprotection | Aβ25-35-induced PC12 cell damage | EC50 | 3.06-29.3 μM[1] |
| BACE1 Inhibitor | Verubecestat (MK-8931) | BACE1 | Enzymatic Inhibition (in vitro) | Ki | 7.8 nM[1][2] |
| BACE1 Inhibitor | Verubecestat (MK-8931) | Aβ40 reduction in cells | Cellular Assay | IC50 | 13 nM[1][2] |
| γ-Secretase Inhibitor | Semagacestat (LY-450139) | γ-Secretase | Cellular Assay (Aβ40 reduction) | IC50 | ~111-126 nM |
| Aβ Aggregation Inhibitor | Curcumin | Aβ40 Aggregation | Thioflavin T (ThT) Assay | IC50 | 0.8 μM[3][4] |
| Aβ Aggregation Inhibitor | Curcumin | Aβ40 Fibril Disaggregation | Thioflavin T (ThT) Assay | IC50 | 1 μM[3][4] |
Mechanisms of Action: A Comparative Overview
The primary therapeutic strategies against Aβ pathology can be broadly categorized into three main areas: inhibition of Aβ production, prevention of Aβ aggregation, and enhancement of Aβ clearance. This compound, based on current knowledge of its analogue Futoquinol, appears to act through a neuroprotective mechanism that is downstream of Aβ production and aggregation.
This compound and Futoquinol: Neuroprotection via Indirect Pathways
Currently, there is no direct evidence to suggest that this compound or Futoquinol directly inhibit BACE1, γ-secretase, or Aβ aggregation. However, research on Futoquinol provides insights into a potential neuroprotective mechanism of action against Aβ-induced toxicity.
A study on Futoquinol demonstrated that it improves memory impairment in an Aβ25-35-induced mouse model of Alzheimer's disease. The proposed mechanism involves the inhibition of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway, which is known to be activated by Aβ and contribute to neuroinflammation and apoptosis. The study suggests that Futoquinol's effect on p38MAPK is mediated through the glycolysis pathway[5]. Furthermore, Futoquinol was found to reduce the deposition of Aβ and hyperphosphorylated Tau proteins in the brain[5]. This suggests an indirect role in modulating the downstream pathological consequences of Aβ.
Caption: Proposed mechanism of Futoquinol/Isodihydrofutoquinol B.
Known Aβ Inhibitors: Direct Targeting of the Amyloid Cascade
In contrast to the indirect mechanism proposed for Futoquinol, most established Aβ inhibitors directly target the enzymes responsible for Aβ production or the aggregation process itself.
1. BACE1 Inhibitors (e.g., Verubecestat):
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ. BACE1 inhibitors, such as Verubecestat, are designed to block the active site of this enzyme, thereby preventing the initial cleavage of the amyloid precursor protein (APP) and reducing the generation of all Aβ species[6].
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Futoquinol improves Aβ25-35-induced memory impairment in mice by inhibiting the activation of p38MAPK through the glycolysis pathway and regulating the composition of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Efficacy to In Vivo Neuroprotection: A Comparative Guide for Isodihydrofutoquinol B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro neuroprotective findings into successful in vivo outcomes is a critical hurdle in the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative framework for evaluating the potential in vivo neuroprotective effects of Isodihydrofutoquinol B, a compound of interest, by drawing parallels with established data from alternative neuroprotective agents. While direct experimental data for this compound is not yet publicly available, this guide outlines the essential experimental protocols and data presentation necessary to establish a robust in vitro-in vivo correlation.
Executive Summary
Establishing a strong in vitro-in vivo correlation (IVIVC) is paramount for the successful clinical translation of neuroprotective compounds.[1][2] This process involves demonstrating that the mechanisms of action and efficacy observed in cell-based assays are predictive of the therapeutic effects in animal models of neurological disorders. This guide will explore common in vitro assays and in vivo models used to assess neuroprotection, using data from compounds like Isoquercetin and other isoquinoline (B145761) alkaloids as illustrative examples.[3][4][5] The goal is to provide a roadmap for the future investigation of this compound.
In Vitro Neuroprotection Assessment
In vitro studies are fundamental for elucidating the direct cellular and molecular mechanisms of a neuroprotective compound.[1] These assays are typically conducted on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Key In Vitro Experimental Protocols:
-
Cell Viability and Cytotoxicity Assays:
-
Methodology: Neuronal cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration, followed by exposure to a neurotoxic stimulus such as hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides. Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Cytotoxicity can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[6]
-
Data Presentation: Results are typically presented as the percentage of cell viability compared to control (untreated) cells.
-
-
Oxidative Stress Assays:
-
Methodology: The ability of a compound to mitigate oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). The activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) can also be quantified.[6][7]
-
Data Presentation: Data is often expressed as relative fluorescence units (for ROS) or as enzyme activity units per milligram of protein.
-
-
Apoptosis Assays:
-
Methodology: Apoptosis, or programmed cell death, can be assessed by various methods, including TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide, and Western blot analysis of key apoptotic proteins like Bax, Bcl-2, and cleaved caspase-3.[6]
-
Data Presentation: Results can be presented as the percentage of apoptotic cells or as the relative protein expression levels.
-
Hypothetical In Vitro Data for Neuroprotective Compounds
| In Vitro Assay | Neurotoxic Insult | This compound (Hypothetical) | Isoquercetin (Published Data)[4] |
| Cell Viability (MTT) | H₂O₂ (100 µM) | Increased to 85% at 10 µM | Significantly increased cell viability |
| LDH Release | H₂O₂ (100 µM) | Decreased by 40% at 10 µM | Significantly decreased LDH release |
| Intracellular ROS | H₂O₂ (100 µM) | Reduced by 50% at 10 µM | Significantly reduced ROS production |
| Caspase-3 Activity | Aβ₂₅₋₃₅ (20 µM) | Decreased by 60% at 10 µM | N/A |
In Vivo Neuroprotection Assessment
In vivo studies are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of a compound in a whole organism, which is a more complex physiological environment.[1]
Key In Vivo Experimental Protocols:
-
Animal Models of Neurodegeneration:
-
Methodology: Various animal models are used to mimic the pathology of human neurodegenerative diseases. Common models include:
-
Stroke: Middle cerebral artery occlusion (MCAO) model.
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models.
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) or intracerebroventricular injection of Aβ peptides.
-
General Oxidative Stress: D-galactose-induced aging model.[6]
-
-
-
Behavioral Assessments:
-
Methodology: A battery of behavioral tests is used to assess cognitive function, motor coordination, and memory. Examples include the Morris water maze for spatial learning and memory, the rotarod test for motor coordination, and the open field test for locomotor activity.[4]
-
Data Presentation: Results are typically presented as latency to find a platform, time spent in a specific quadrant, or motor performance scores.
-
-
Histopathological and Biochemical Analysis:
-
Methodology: Following the behavioral assessments, brain tissue is collected for analysis. This can include:
-
Histology: Staining techniques like Nissl staining to assess neuronal survival and Fluoro-Jade staining for degenerating neurons.
-
Immunohistochemistry: To detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or protein aggregation.
-
Biochemical assays: Measurement of neurotransmitter levels, antioxidant enzyme activity, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[6][7]
-
-
Data Presentation: Data can be presented as the number of surviving neurons, the intensity of staining, or the concentration of biochemical markers.
-
Comparative In Vivo Data for Neuroprotective Compounds
| In Vivo Model | Behavioral Test | This compound (Projected Outcome) | Isoquercetin (Published Data)[4] |
| MCAO (Stroke) | Neurological Deficit Score | Reduced neurological deficit | N/A |
| D-galactose (Aging) | Morris Water Maze | Decreased escape latency | Improved performance in Morris water maze |
| MPTP (Parkinson's) | Rotarod Test | Increased time on rotarod | N/A |
| Biochemical Marker | Brain MDA Levels | Decreased malondialdehyde (MDA) | Reduced MDA levels |
| Biochemical Marker | Brain GSH-Px Activity | Increased glutathione peroxidase (GSH-Px) | Increased GSH-Px activity |
Establishing the In Vitro-In Vivo Correlation
A strong IVIVC is achieved when the in vitro mechanisms of action translate to in vivo efficacy. For instance, if this compound demonstrates potent antioxidant and anti-apoptotic effects in vitro, a successful in vivo study should show reduced markers of oxidative stress and apoptosis in the brain tissue of a relevant animal model, accompanied by improved behavioral outcomes.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of investigation and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for neuroprotective drug discovery.
Caption: Potential neuroprotective signaling pathways.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is pending, this guide provides a comprehensive framework for its future evaluation. By employing the outlined in vitro and in vivo experimental protocols and focusing on establishing a strong correlation between the observed cellular mechanisms and the therapeutic outcomes in animal models, researchers can effectively advance the development of this compound and other novel neuroprotective agents. The use of standardized and validated assays, as illustrated by the data from alternative compounds, will be crucial for generating reproducible and translatable results.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Isodihydrofutoquinol B and Donepezil in the Context of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, and Isodihydrofutoquinol B, a natural compound with nascent evidence of neuroprotective activity. This document is intended for an audience with a background in neuroscience and pharmacology, aiming to juxtapose a well-established therapeutic agent with a preclinical candidate, highlighting the vast differences in the maturity of their respective datasets while exploring potential avenues for future research.
Introduction to the Compounds
Donepezil is a centrally acting, reversible, and non-competitive acetylcholinesterase (AChE) inhibitor.[1] It is one of the most widely prescribed medications for managing the symptoms of mild, moderate, and severe Alzheimer's disease.[2][3] Its primary mechanism of action is to increase the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and cognitive function that is depleted in Alzheimer's patients.[4][5][6] While it can help alleviate cognitive and behavioral symptoms, there is no current evidence to suggest that donepezil alters the underlying progression of the disease.[2]
This compound is a neolignan, a class of natural phenols, that has been isolated from the stems of plants in the Piper genus, such as Piper kadsura and Piper wightii.[4][7] It is not an approved drug and its investigation is in the very early stages of preclinical research. To date, its primary therapeutic potential in the context of neurodegeneration stems from a single study demonstrating a neuroprotective effect against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.[1][2][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and donepezil. It is critical to note the disparity in the types and volume of data available for each compound, reflecting their different stages of development.
| Parameter | This compound | Donepezil |
| Mechanism of Action | Neuroprotection against Aβ₂₅₋₃₅-induced cell damage.[1][2][4] | Reversible inhibition of acetylcholinesterase (AChE).[2][4] |
| Potency/Efficacy | In Vitro: EC₅₀ of 3.06-29.3 μM for neuroprotection in PC12 cells.[1][2][4] | In Vitro: Potent AChE inhibitor. Clinical: Statistically significant improvements in ADAS-cog scores compared to placebo.[8] A 10 mg/day dose showed greater efficacy in improving MMSE scores than a 5 mg/day dose.[9] High-dose donepezil is more effective in improving cognitive function in moderate-to-severe AD.[10] |
| Bioavailability | Data not available. | Well absorbed orally with a long half-life, allowing for once-daily dosing.[6] |
| Blood-Brain Barrier Permeability | Data not available, but its lipophilic nature suggests potential permeability. | Readily crosses the blood-brain barrier.[2][6] |
| Clinical Trial Data | No clinical trials have been conducted. | Numerous randomized controlled trials have demonstrated efficacy in improving cognitive function in mild, moderate, and severe Alzheimer's disease.[7][11][12] |
| Adverse Effects | Data not available. | Common side effects include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[6][7] More serious, but rare, side effects can include bradycardia and gastrointestinal bleeding.[6] |
Experimental Protocols
Assessment of Neuroprotective Effects of this compound (In Vitro)
The neuroprotective activity of this compound was evaluated using an in vitro model of amyloid-beta toxicity in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.
-
Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neurotoxicity: To mimic the neurotoxic effects of amyloid-beta plaques in Alzheimer's disease, the cultured PC12 cells are exposed to a solution containing the Aβ₂₅₋₃₅ peptide fragment.
-
Treatment: In parallel with the Aβ₂₅₋₃₅ exposure, different concentrations of this compound are added to the cell cultures.
-
Assessment of Cell Viability: After a predetermined incubation period (e.g., 24-48 hours), cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The results are expressed as the percentage of cell viability relative to a control group (cells not exposed to Aβ₂₅₋₃₅). The EC₅₀ value, which is the concentration of this compound that provides 50% of the maximum protective effect, is then calculated.
Assessment of Acetylcholinesterase (AChE) Inhibition by Donepezil (In Vitro)
The inhibitory effect of donepezil on AChE activity is typically determined using a modified version of the Ellman's method.
-
Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human erythrocytes) is prepared in a phosphate (B84403) buffer. The substrate, acetylthiocholine (B1193921) iodide, and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), are also prepared in the buffer.
-
Inhibition Assay: The assay is conducted in a 96-well microplate. Varying concentrations of donepezil are pre-incubated with the AChE solution for a specific period.
-
Enzymatic Reaction: The reaction is initiated by adding the acetylthiocholine substrate and DTNB to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: As AChE hydrolyzes acetylthiocholine to thiocholine (B1204863), the thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of donepezil to the rate in its absence. The IC₅₀ value, the concentration of donepezil that inhibits 50% of the AChE activity, is then determined.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Donepezil in the synaptic cleft.
Caption: Hypothesized neuroprotective effect of this compound.
Caption: Workflow for in vitro neuroprotection assay.
Discussion and Future Directions
The comparison between donepezil and this compound is one of stark contrasts. Donepezil is a well-characterized small molecule with a clear, albeit symptomatic, clinical benefit in Alzheimer's disease, supported by extensive clinical trial data. Its limitations, including a lack of disease-modifying effects and a notable side-effect profile, are also well-documented.
This compound, on the other hand, represents a much earlier stage of drug discovery. The preliminary finding that it can protect a neuronal cell line from Aβ-induced toxicity is promising and warrants further investigation.[1][2][4] However, a multitude of questions remain unanswered. Its mechanism of action is unknown – it could involve anti-oxidant properties, modulation of inflammatory pathways, or direct interaction with Aβ aggregation, among other possibilities.
For this compound to be considered a viable therapeutic candidate, a significant amount of further research is required:
-
Mechanism of Action Studies: Elucidating the precise molecular pathways through which it exerts its neuroprotective effects.
-
In Vitro and In Vivo Pharmacology: Assessing its activity in other models of neurodegeneration, its potential for AChE inhibition, its pharmacokinetic profile, and its ability to cross the blood-brain barrier.
-
Toxicity Studies: A thorough evaluation of its safety profile.
-
Structure-Activity Relationship (SAR) Studies: To potentially optimize its neuroprotective effects and drug-like properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plant extracts and phytochemicals targeting Alzheimer’s through acetylcholinesterase inhibition | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | CAS 62499-71-2 | ScreenLib [screenlib.com]
- 12. phcogrev.com [phcogrev.com]
Scrutinizing the Bioactivity of Isodihydrofutoquinol B: A Guide to Published Findings and Replication Efforts
For researchers, scientists, and professionals in drug development, the reproducibility of published bioactivities is a cornerstone of scientific advancement. This guide provides a comparative overview of the reported biological activities of Isodihydrofutoquinol B, a natural compound isolated from the stems of Piper kadsura. As of this review, no independent replications of its specific bioactivities have been identified in the scientific literature. Therefore, this document will focus on the originally published data to serve as a benchmark for future validation studies.
This compound is a neolignan that has been investigated for its potential therapeutic effects. A key study by Chen et al. (2022) reported on the neuroprotective activity of several compounds isolated from Piper kadsura, including this compound, which was designated as compound 9 in their research. This guide will delve into the experimental details and findings of this primary publication.
Comparative Analysis of Published Bioactivities
Currently, the primary source of bioactivity data for this compound comes from the aforementioned study by Chen et al. (2022). The key reported activity is its neuroprotective effect.
Quantitative Data Summary
The following table summarizes the quantitative data on the neuroprotective activity of this compound as reported by Chen et al. (2022).
| Bioactivity | Cell Line | Assay | Result (EC₅₀) | Positive Control |
| Neuroprotection | PC12 | Aβ₂₅₋₃₅-induced cell damage | 3.06 - 29.3 μM[1] | Not specified |
Note: The range in the EC₅₀ value may reflect different experimental conditions or endpoints measured within the study. For precise details, consulting the original publication is recommended.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for any attempt at replication. Below is a summary of the protocol used to assess the neuroprotective effects of this compound.
Neuroprotective Activity Assay
Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ₂₅₋₃₅)-induced neurotoxicity in PC12 cells.
Cell Line: PC12 (rat pheochromocytoma) cells, a common model for neuronal studies.
Methodology:
-
Cell Culture: PC12 cells were cultured in an appropriate medium and conditions.
-
Induction of Neurotoxicity: Cells were treated with Aβ₂₅₋₃₅ peptide to induce cell damage, mimicking neurodegenerative conditions.
-
Treatment: this compound was added to the cell cultures at various concentrations.
-
Assessment of Cell Viability: The viability of the PC12 cells was measured using a standard method, such as the MTT assay, to determine the extent of protection conferred by this compound.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated to quantify the neuroprotective potency of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing neuroprotective activity.
Caption: Proposed neuroprotective mechanism of this compound.
Conclusion and Future Directions
The initial findings on the neuroprotective effects of this compound are promising. However, the absence of independent replication studies underscores the need for further research to validate these bioactivities. This guide serves as a foundational document for researchers aiming to build upon the existing knowledge. Future studies should focus on replicating the reported neuroprotective effects, exploring other potential bioactivities such as anti-inflammatory and cytotoxic effects observed in other compounds from Piper kadsura, and elucidating the underlying mechanisms of action. Such efforts are critical for determining the true therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Disposal of Isodihydrofutoquinol B: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Isodihydrofutoquinol B are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous, is essential. This guide provides a step-by-step operational plan for its safe disposal, drawing upon best practices for handling related chemical classes such as lignans (B1203133) and furanocoumarins.
Core Principles for Safe Disposal
Given the uncharacterized nature of this compound, all personnel must adhere to stringent safety protocols. This includes a thorough understanding of potential hazards, consistent use of appropriate Personal Protective Equipment (PPE), and conducting all manipulations within a certified chemical fume hood.[1][2]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1] For procedures that may generate dust or aerosols, a face shield and appropriate respiratory protection are recommended.
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Preparedness: Ensure that an emergency plan is in place, with clear access to eyewash stations, safety showers, fire extinguishers, and spill kits.[3] All laboratory personnel should be trained on procedures for responding to chemical spills and exposures.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of a safe disposal plan.[2]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, pipette tips, Eppendorf tubes, and contaminated gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container.
-
Do not mix this waste with other chemical waste streams unless their compatibility is known and has been confirmed.[2] Incompatible mixtures can lead to dangerous reactions.[2]
-
Organic solvent waste that is non-halogenated should be collected separately.[5]
-
Step 2: Waste Container Labeling
Accurate and detailed labeling of waste containers is a critical regulatory requirement.[2] The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.[2]
-
A clear indication of the major components and their approximate concentrations (e.g., "this compound in Ethanol, approx. 5 mg/mL").
-
The date when waste was first added to the container (the accumulation start date).[2]
-
The name of the principal investigator and the laboratory location.[2]
Step 3: Treatment of Aqueous Solutions (Optional but Recommended)
For dilute aqueous solutions of this compound, treatment with activated carbon can help to adsorb the compound, reducing the hazard of the liquid waste. This is a common practice for removing organic compounds from aqueous solutions.
-
Adsorption Procedure:
-
Transfer the aqueous waste to a suitable container in a chemical fume hood.
-
For every 100 mL of solution, add approximately 5 grams of activated carbon.
-
Stir the mixture for at least one hour to ensure maximum adsorption.
-
Filter the mixture to separate the activated carbon.
-
The filtrate should be collected and treated as hazardous liquid waste. While the concentration of this compound will be significantly reduced, it should not be disposed of down the drain.
-
The activated carbon, now containing adsorbed this compound, should be allowed to dry in the fume hood and then disposed of as solid hazardous waste.
-
Step 4: Storage of Waste
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.[2]
Step 5: Arrange for Professional Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Contact EHS: Schedule a pickup for your hazardous waste.
-
Provide Documentation: Be prepared to provide all necessary documentation, including the information from your waste labels.[2]
Experimental Workflow and Disposal Decision-Making
To facilitate understanding and adherence to these procedures, the following diagrams illustrate the experimental workflow for handling this compound and the logical steps for its proper disposal.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Isodihydrofutoquinol B
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Isodihydrofutoquinol B.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[1] | To prevent skin contact. Furanocoumarins can be skin irritants. |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[2][3] | To protect against dust particles and potential splashes. |
| Skin and Body Protection | A fully buttoned lab coat or disposable liquid-tight overalls.[1][4] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood.[4] | To avoid inhalation of fine particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical for safety and to maintain the integrity of experiments.
Engineering Controls:
-
Always work in a well-ventilated area.[5]
-
When handling the solid compound, use a certified chemical fume hood to minimize dust generation and inhalation risk.[4]
Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure all necessary PPE is correctly worn and that safety equipment, such as eyewash stations and safety showers, are accessible.[6]
-
Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood. Use disposable weigh boats to minimize contamination.[4]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the vessel containing the compound to prevent splashing. Keep containers closed when not in use.[4][6]
-
Transport: When moving this compound, whether in solid or solution form, use a sealed and shatter-resistant secondary container.[4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
Store away from incompatible materials.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Spill Clean-up:
-
In the event of a spill, evacuate the immediate area and ensure proper PPE is worn before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
-
Unused Compound: Unused this compound should be treated as hazardous chemical waste and disposed of in a clearly labeled, sealed container.[7]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.[8]
-
Waste Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, following all local, regional, and national regulations.[6][7][9]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. benchchem.com [benchchem.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
